3-Ethoxy-2,2-dimethylcyclobutanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-2,2-dimethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-10-7-5-6(9)8(7,2)3/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOSXKKCMZZXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648225 | |
| Record name | 3-Ethoxy-2,2-dimethylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2292-84-4 | |
| Record name | 3-Ethoxy-2,2-dimethylcyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2292-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-2,2-dimethylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Molecular Weight Determination of 3-Ethoxy-2,2-dimethylcyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the determination of the molecular weight of the chemical compound 3-Ethoxy-2,2-dimethylcyclobutanone.
Compound Identification
The molecular formula is the cornerstone for calculating the molecular weight. It indicates that a single molecule of the compound contains 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.
Theoretical Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecular formula. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.[3]
| Element | Symbol | Quantity (in molecule) | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 8 | 12.011[4][5][6] | 96.088 |
| Hydrogen | H | 14 | 1.008[7][8] | 14.112 |
| Oxygen | O | 2 | 15.999[9][10][11] | 31.998 |
| Total | 142.198 |
Based on this calculation, the molecular weight of this compound is 142.20 g/mol (rounded to two decimal places).[1][2]
Experimental Protocols
Objective: To calculate the theoretical molecular weight of this compound from its molecular formula using standard atomic weights.
Methodology:
-
Identify the Molecular Formula: Determine the precise number of atoms of each element from the chemical structure. For this compound, the formula is C₈H₁₄O₂.[1]
-
Obtain Standard Atomic Weights: Reference the most recent IUPAC standard atomic weight for each element: Carbon (12.011 g/mol ), Hydrogen (1.008 g/mol ), and Oxygen (15.999 g/mol ).[4][5][6][7][8][9][10][11]
-
Calculate Subtotals: Multiply the count of each atom by its standard atomic weight.
-
Carbon: 8 * 12.011 = 96.088 g/mol
-
Hydrogen: 14 * 1.008 = 14.112 g/mol
-
Oxygen: 2 * 15.999 = 31.998 g/mol
-
-
Summation: Sum the subtotals to arrive at the final molecular weight.
-
96.088 + 14.112 + 31.998 = 142.198 g/mol .
-
-
Rounding: Report the final value to an appropriate number of significant figures, typically 142.20 g/mol .
Objective: To experimentally verify the molecular weight of a purified sample of this compound.
Methodology (Generalized):
-
Sample Preparation: Dissolve a small quantity of the synthesized and purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation Setup: Calibrate a mass spectrometer (e.g., an Electrospray Ionization Time-of-Flight, ESI-TOF, instrument) using a known calibration standard.
-
Sample Infusion: Introduce the sample solution into the ion source of the mass spectrometer. The ESI source will generate charged molecular ions in the gas phase.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The primary peak of interest would be the molecular ion peak [M+H]⁺ (for positive ion mode) or [M-H]⁻ (for negative ion mode). The mass of this peak allows for the direct calculation of the experimental molecular mass, which can be compared to the theoretical value.
Visualized Workflows
The following diagrams illustrate the logical processes described in this guide.
References
- 1. This compound | 2292-84-4 | CAA29284 [biosynth.com]
- 2. 2292-84-4|this compound|BLD Pharm [bldpharm.com]
- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 4. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. byjus.com [byjus.com]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 11. Oxygen, atomic [webbook.nist.gov]
Spectroscopic Profile of 3-Ethoxy-2,2-dimethylcyclobutanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Ethoxy-2,2-dimethylcyclobutanone (CAS No: 2292-84-4). In the absence of experimentally acquired spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure. This information is critical for compound identification, structural elucidation, and quality control in research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopic interpretation and computational models.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| -OCH₂- (ethoxy) | ~ 3.5 - 3.7 | Quartet (q) | 2H |
| -CH-O- | ~ 3.9 - 4.2 | Triplet (t) | 1H |
| -CH₂- (cyclobutane) | ~ 2.2 - 2.6 | Doublet (d) | 2H |
| -CH₃ (ethoxy) | ~ 1.2 | Triplet (t) | 3H |
| -C(CH₃)₂ | ~ 1.1 | Singlet (s) | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ) (ppm) |
| C=O | ~ 205 - 220 |
| -CH-O- | ~ 70 - 80 |
| -O-CH₂- | ~ 60 - 70 |
| -CH₂- (cyclobutane) | ~ 45 - 55 |
| -C(CH₃)₂ | ~ 35 - 45 |
| -C(CH₃)₂ | ~ 20 - 30 |
| -CH₃ (ethoxy) | ~ 15 |
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (ketone) | ~ 1780 (strained ring) | Strong |
| C-H Stretch (alkane) | 2850 - 3000 | Strong |
| C-O Stretch (ether) | 1050 - 1150 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 142 | [M]⁺ (Molecular Ion) |
| 114 | [M - CO]⁺ |
| 97 | [M - OCH₂CH₃]⁺ |
| 70 | [C₄H₆O]⁺ (from cyclobutane ring fragmentation) |
| 45 | [OCH₂CH₃]⁺ |
| 29 | [CH₂CH₃]⁺ |
Experimental Protocols
The following are generalized methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).[1][2] The sample should be free of particulate matter to ensure optimal shimming and spectral resolution.[1]
Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to produce the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the sample directly onto the ATR crystal.[3]
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor. The IR spectrum is then recorded, typically in the mid-IR range (4000-400 cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
Ionization and Mass Analysis: In the ion source, molecules are typically ionized using a high-energy beam of electrons (Electron Ionization - EI).[4][5] This process forms a molecular ion ([M]⁺) and various fragment ions.[5] These ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[4][6] The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.[4]
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis for chemical structure elucidation.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. Khan Academy [khanacademy.org]
Synthesis of 3-Ethoxy-2,2-dimethylcyclobutanone from Dimethylketene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 3-ethoxy-2,2-dimethylcyclobutanone, a valuable cyclobutane derivative for synthetic chemistry and drug discovery. The primary focus is on the [2+2] cycloaddition of dimethylketene with ethyl vinyl ether. This document details the in situ generation of dimethylketene from isobutyryl chloride and triethylamine, followed by its reaction to form the target compound. It includes a comprehensive experimental protocol, quantitative data, and mechanistic insights.
Introduction
Cyclobutanone derivatives are crucial four-membered ring systems that serve as versatile building blocks in organic synthesis. Their inherent ring strain allows for a variety of ring-opening and rearrangement reactions, providing access to a wide range of acyclic and more complex cyclic structures. Specifically, this compound is a key intermediate in the synthesis of various organic molecules, finding potential applications in the development of novel pharmaceuticals and functional materials.
The most common and efficient method for the synthesis of cyclobutanones is the [2+2] cycloaddition of a ketene with an alkene. This guide focuses on the reaction between dimethylketene and ethyl vinyl ether to yield this compound.
Reaction Mechanism and Pathway
The synthesis proceeds via a [2+2] cycloaddition reaction. Dimethylketene, a highly reactive intermediate, is generated in situ from the dehydrochlorination of isobutyryl chloride by a tertiary amine base, typically triethylamine. The dimethylketene then reacts with the electron-rich alkene, ethyl vinyl ether, in a concerted fashion to form the cyclobutanone ring.
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| CAS Number | 2292-84-4 | [1] |
| Reported Yield | 46% | [2] |
Experimental Protocol
This protocol is based on the established method for the synthesis of similar 3-ethoxycyclobutanones, with specific data for the 2,2-dimethyl derivative.[2]
Materials and Reagents
-
Isobutyryl chloride
-
Ethyl vinyl ether
-
Triethylamine
-
Anhydrous solvent (e.g., acetonitrile or diethyl ether)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Pentane and diethyl ether for chromatography
Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with ethyl vinyl ether and the anhydrous solvent.
-
Addition of Reagents: A solution of isobutyryl chloride and triethylamine in the anhydrous solvent is added dropwise to the stirred solution of ethyl vinyl ether at a controlled temperature (typically reflux).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the triethylamine hydrochloride salt is removed by filtration. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a pentane/ether mixture as the eluent to afford pure this compound.
Caption: Experimental workflow for the synthesis and purification.
Spectroscopic and Physical Data (Predicted)
Predicted ¹H NMR Spectrum (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0-3.8 | m | 1H | CH-O |
| ~3.6-3.4 | q | 2H | O-CH₂-CH₃ |
| ~2.8-2.6 | m | 2H | CH₂ (cyclobutane) |
| ~1.2-1.1 | t | 3H | O-CH₂-CH₃ |
| ~1.1-1.0 | s | 6H | C(CH₃)₂ |
Predicted ¹³C NMR Spectrum (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C=O |
| ~75 | CH-O |
| ~64 | O-CH₂-CH₃ |
| ~50 | C(CH₃)₂ |
| ~45 | CH₂ (cyclobutane) |
| ~22 | C(CH₃)₂ |
| ~15 | O-CH₂-CH₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch (alkane) |
| ~1780 | C=O stretch (cyclobutanone) |
| ~1100 | C-O stretch (ether) |
Physical Properties
| Property | Value |
| Boiling Point | Not available |
| Refractive Index | Not available |
Conclusion
The synthesis of this compound via the [2+2] cycloaddition of in situ generated dimethylketene and ethyl vinyl ether is a reliable and efficient method, providing the product in a moderate yield of 46%.[2] This technical guide outlines the necessary experimental procedures and provides a basis for the characterization of the final product. The presented information is intended to support researchers and scientists in the fields of organic synthesis and drug development in the preparation and utilization of this versatile cyclobutanone intermediate. Further experimental verification of the spectroscopic and physical properties is recommended.
References
Technical Guide: Physical Properties of 3-Ethoxy-2,2-dimethylcyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-2,2-dimethylcyclobutanone is a cyclic ketone with the chemical formula C₈H₁₄O₂.[1] This document provides a comprehensive overview of its known physical and chemical properties, drawing from available scientific literature and chemical databases. It is intended to serve as a technical resource for professionals in research and development who may be working with this compound as a chemical intermediate or for other applications. The compound is noted to be a nonpolar solvent.[1]
Chemical Identity and Structure
| Property | Value | Source |
| CAS Number | 2292-84-4 | [1][2] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.2 g/mol | [1] |
| SMILES | CCOC1CC(=O)C1(C)C | [1] |
| InChI Key | N/A | |
| Chemical Name | This compound | [1][2] |
N/A: Not available in the searched sources.
Physical Properties
A comprehensive search of available literature and chemical databases has yielded limited experimentally determined physical property data for this compound. The table below summarizes the available information.
| Property | Value | Conditions | Source |
| Boiling Point | N/A | ||
| Melting Point | N/A | ||
| Density | N/A | ||
| Refractive Index | N/A |
N/A: Not available in the searched sources.
Spectroscopic Data
Experimental Protocols
Synthesis
The synthesis of this compound is generally described as the reaction of an enol ether with a dichloride.[1] A more specific experimental protocol from the peer-reviewed literature is not available in the searched sources.
The following diagram illustrates a generalized synthetic approach.
Caption: Generalized reaction scheme for the synthesis.
Biological Activity and Signaling Pathways
Based on a thorough review of the available scientific literature, there is no evidence to suggest that this compound is directly involved in any biological signaling pathways or possesses significant biological activity relevant to drug development. Its primary utility appears to be as a chemical intermediate in organic synthesis.
The logical relationship concerning its biological activity can be visualized as follows:
Caption: Logical workflow for determining biological relevance.
Safety Information
This compound is associated with the following hazard statement codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1]
Conclusion
This technical guide summarizes the currently available information on the physical properties of this compound. While basic identifying information is well-established, there is a notable lack of detailed, experimentally determined physical constants and spectroscopic data in the public domain. Furthermore, there is no indication of its involvement in biological signaling pathways relevant to drug development. Researchers and scientists are advised to consult commercial suppliers for more detailed analytical data and to exercise appropriate caution, adhering to the provided safety information when handling this compound.
References
Stability and Storage of 3-Ethoxy-2,2-dimethylcyclobutanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Ethoxy-2,2-dimethylcyclobutanone. Due to the limited availability of public data on this specific molecule, this document outlines a framework for stability assessment based on established principles of organic chemistry and regulatory guidelines for pharmaceutical compounds. It includes protocols for forced degradation studies, the development of a stability-indicating analytical method, and best practices for storage. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are working with this compound.
Introduction
This compound is a substituted cyclobutanone with potential applications as a building block in organic synthesis and as a nonpolar solvent.[1] Understanding the chemical stability of this compound is critical for ensuring its quality, purity, and suitability for its intended use, particularly in the context of pharmaceutical research and development where stringent stability testing is a regulatory requirement.
This guide details the potential degradation pathways of this compound, provides recommended storage conditions, and outlines experimental protocols for a comprehensive stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2292-84-4 | [1] |
| Molecular Formula | C8H14O2 | [1] |
| Molecular Weight | 142.2 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents (predicted) | [1] |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, and pH. While specific data for this compound is not publicly available, its structure suggests potential degradation pathways that should be investigated.
Thermal Stability
Cyclobutanone derivatives can be susceptible to thermal decomposition. It is recommended to store the compound in a cool environment to minimize the risk of degradation.[2] Forced degradation studies at elevated temperatures are necessary to determine the thermal lability of this compound and to identify potential degradation products.
Photostability
Exposure to ultraviolet or visible light can induce photochemical reactions in ketones, potentially leading to degradation.[3] Photostability studies, as outlined in the International Council for Harmonisation (ICH) Q1B guidelines, should be conducted to assess the impact of light exposure.[4]
Hydrolytic Stability
The ether linkage in this compound may be susceptible to hydrolysis under acidic or basic conditions, which could lead to ring-opening or other degradation reactions.[5] A theoretical study on a similar compound, 3-ethoxy 2-phenyl cyclobutanone, suggests that Brønsted acids can catalyze a cascade of ring-opening and cyclization reactions.[6] Therefore, exposure to strong acids and bases should be avoided.
Recommended Storage Conditions
Based on the general handling procedures for flammable liquid chemicals and the potential stability liabilities of the molecule, the following storage conditions are recommended for this compound:
| Parameter | Recommendation |
| Temperature | Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is recommended for long-term storage. |
| Light | Protect from light. Store in an amber or opaque container. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Keep container tightly closed. |
| Moisture | Store in a dry environment to prevent hydrolysis. |
| Incompatibilities | Keep away from strong acids, strong bases, and oxidizing agents. |
Experimental Protocols for Stability Assessment
To thoroughly characterize the stability of this compound, a series of experimental studies are required. The following protocols are provided as a guide for researchers.
Synthesis of this compound
A plausible synthetic route to this compound involves the [2+2] cycloaddition of dimethylketene and ethyl vinyl ether. The following is a representative, non-validated protocol.
Materials:
-
2-Bromoisobutyryl bromide
-
Zinc dust, activated
-
Ethyl vinyl ether
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place activated zinc dust (1.2 equivalents) in anhydrous diethyl ether.
-
Prepare a solution of 2-bromoisobutyryl bromide (1.0 equivalent) and ethyl vinyl ether (1.5 equivalents) in anhydrous diethyl ether.
-
Add this solution dropwise to the stirred suspension of zinc dust over a period of 1-2 hours. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and filter to remove excess zinc.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by NMR (¹H and ¹³C), GC-MS, and FT-IR spectroscopy.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. The following is a general protocol for developing such a method using reverse-phase HPLC.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Development:
-
Start with a gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
A typical starting gradient could be 10-90% B over 20 minutes.
-
Optimize the gradient, flow rate, and column temperature to achieve good separation of the parent peak from any degradation peaks.
Detection:
-
Monitor the elution profile at a wavelength where this compound has significant absorbance, determined by UV-Vis spectroscopy. A PDA detector is recommended to monitor multiple wavelengths simultaneously.
Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways.
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).
-
Expose the solutions to the stress conditions outlined in Table 2.
-
Include a control sample stored under normal conditions.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating HPLC method.
Table 2: Illustrative Forced Degradation Conditions
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24, 48, and 72 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24, 48, and 72 hours |
| Oxidative Degradation | 3% H2O2 at room temperature for 24, 48, and 72 hours |
| Thermal Degradation | Solid state at 80 °C for 1, 3, and 7 days |
| Photodegradation | Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. |
Visualization of Workflows and Pathways
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Stability Testing Workflow
Caption: Workflow for stability assessment of the compound.
Potential Degradation Pathway
Caption: Potential degradation pathways for the compound.
Conclusion
This technical guide provides a framework for understanding and evaluating the stability of this compound. While specific experimental data for this compound is limited, the provided protocols for synthesis, analytical method development, and forced degradation studies offer a robust starting point for its characterization. Adherence to the recommended storage conditions is crucial for maintaining the integrity of this compound. The information and methodologies presented herein are intended to support researchers and drug development professionals in ensuring the quality and reliability of this compound in their applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. database.ich.org [database.ich.org]
- 5. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Ethoxy-2,2-dimethylcyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the safety and handling of 3-Ethoxy-2,2-dimethylcyclobutanone, a key building block in synthetic chemistry. Due to the limited publicly available safety data for this specific compound, this guide synthesizes known information and incorporates data from structurally similar compounds to provide a comprehensive overview for laboratory personnel. The following information is intended to supplement, not replace, a formal risk assessment and the guidance of a certified safety professional.
Physicochemical and Hazard Profile
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and data for analogous structures allow for a robust preliminary hazard assessment.
Known Information for this compound:
| Property | Value | Source |
| CAS Number | 2292-84-4 | [1][2] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.2 g/mol | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H315, H319, H335 | [1] |
| Hazard Class | Skin Irritant, Eye Irritant, Respiratory Irritant | [1] |
Data from the Analogous Compound 3-Ethoxy-2,2-dimethyl-oxetane:
The following data is for 3-Ethoxy-2,2-dimethyl-oxetane (CAS: 18267-24-8), a structurally related compound. This information should be used as a precautionary guideline.[3]
| Property | Value |
| GHS Pictograms | GHS07 |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Signal Word | Warning |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection is critical when handling this compound, focusing on engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood.[3]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over safety goggles when there is a risk of splashing.[3]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound.[3]
-
Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.
-
Full Body Protection: For larger quantities or situations with a high risk of exposure, a chemical-resistant apron or suit may be necessary.[3]
-
-
Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.
Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to minimize risk.
Handling
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Grounding: If the compound is flammable (as is common with similar ethers), take precautionary measures against static discharge. Ground and bond containers and receiving equipment.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).
Storage
-
Container: Keep the container tightly closed.
-
Location: Store in a dry, well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and acids.[3]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.
Spill Response
In the event of a spill, the following protocol should be initiated.
Experimental Protocols: A Note on Synthesis
While a specific, validated synthesis protocol for this compound is not provided in the searched literature, a general procedure for a related compound, 3-ethoxy-2-cyclohexenone, highlights key safety considerations.[4]
General Synthetic Procedure Considerations (based on an analog):
-
Reagents: The synthesis of enol ethers often involves the use of an alcohol (e.g., ethanol), an acid catalyst (e.g., p-toluenesulfonic acid), and a solvent for azeotropic removal of water (e.g., benzene or toluene).[4] All reagents should be handled with appropriate PPE in a fume hood.
-
Apparatus: The reaction is typically performed in a flask equipped with a distillation head to remove the water-alcohol-solvent azeotrope.[4]
-
Workup: The workup procedure may involve washing with basic and neutral aqueous solutions. These extraction steps should be performed carefully to avoid pressure buildup.
-
Purification: Purification is often achieved by distillation under reduced pressure.[4] It is crucial to ensure the distillation apparatus is set up correctly to prevent leaks and implosion.
This guide provides a framework for the safe handling of this compound. All laboratory personnel must be thoroughly trained on these procedures and have access to all relevant safety information before commencing work with this compound.
References
The Core Reactivity of the Cyclobutanone Ring in 3-Ethoxy Derivatives
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclobutanone derivatives are valuable building blocks in organic synthesis due to the inherent ring strain of the four-membered carbocycle, which facilitates a variety of unique chemical transformations. The introduction of a 3-ethoxy substituent significantly modulates the electronic and steric properties of the cyclobutanone core, influencing its reactivity and directing the outcomes of various reactions. This guide provides a comprehensive analysis of the principal reaction pathways for 3-ethoxycyclobutanone, including acid-catalyzed ring-opening cascades, nucleophilic additions, and oxidative rearrangements. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough resource for professionals in chemical research and drug development.
Fundamental Principles of Reactivity
The chemical behavior of 3-ethoxycyclobutanone is governed by a combination of factors:
-
Ring Strain: The cyclobutane ring possesses significant angle strain (approximately 9 kcal/mol) and torsional strain. This stored energy provides a thermodynamic driving force for reactions that lead to ring-opening or rearrangement, resulting in more stable, less-strained structures.
-
Electrophilic Carbonyl Group: The carbonyl carbon is highly electrophilic and serves as the primary site for nucleophilic attack. The polarization of the C=O bond makes it susceptible to a wide range of nucleophiles.
-
Influence of the 3-Ethoxy Group: The ethoxy substituent exerts a dual electronic effect. Its oxygen atom can donate electron density to the ring through resonance (+R effect), while also withdrawing electron density through induction (-I effect) due to its electronegativity. This substitution pattern influences the stability of reaction intermediates and can direct the regioselectivity of certain transformations.
Major Reaction Pathways
3-Ethoxycyclobutanone and its derivatives are versatile synthons that participate in several key classes of organic reactions.
Acid-Catalyzed Ring-Opening and Annulation Cascades
One of the most powerful applications of 3-ethoxycyclobutanones is their use in Lewis or Brønsted acid-catalyzed cascade reactions.[1] These transformations leverage the ring strain to construct complex polycyclic systems in a single step.
The general mechanism begins with the activation of the carbonyl group by an acid, followed by nucleophilic attack. This induces a ring-opening of the cyclobutanone, which, after the elimination of ethanol, generates a reactive vinyl ketone intermediate. This intermediate can then undergo further reactions, such as [3+3] annulation, with another equivalent of the nucleophile or through an intramolecular cyclization.[2]
For instance, the reaction with aromatic amines in the presence of a Lewis acid like BF₃·OEt₂ affords multisubstituted 2-alkylquinolines with high regioselectivity.[3] Similarly, reacting 3-ethoxycyclobutanones with monosubstituted hydrazines provides a direct and regioselective route to pyrazole derivatives.[4]
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic transformation that converts cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is typically carried out with peroxy acids (e.g., m-CPBA) or other peroxides.
For 3-substituted cyclobutanones, the reaction can produce two possible regioisomeric γ-lactones. The outcome is determined by the migratory aptitude of the carbons alpha to the carbonyl. Generally, the more substituted carbon atom preferentially migrates. The presence of the 3-ethoxy group influences the electronic properties of the C2/C4 carbons, thereby affecting this regioselectivity. Asymmetric versions of this reaction have been developed to yield chiral lactones, which are valuable synthetic intermediates.[5][6]
Nucleophilic Addition and Ring-Opening
Alkoxy-activated cyclobutanes can undergo ring-opening upon reaction with nucleophiles under mild conditions.[7] The reaction is initiated by a standard 1,2-nucleophilic addition to the carbonyl carbon. The resulting tetrahedral intermediate can then undergo a fragmentation driven by the release of ring strain, leading to a ring-opened product. This strategy provides access to functionalized linear scaffolds that are useful in natural product synthesis.
Quantitative Data Summary
The efficiency of these transformations is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative yields for key reactions involving 3-ethoxycyclobutanone derivatives.
Table 1: Synthesis of 2-Alkylquinolines via [3+3] Annulation [3]
| 3-Ethoxycyclobutanone | Aromatic Amine | Lewis Acid (equiv.) | Solvent | Time (h) | Yield (%) |
| 3-Ethoxy-3-methylcyclobutanone | Aniline | BF₃·OEt₂ (1.0) | DCM | 12 | 85 |
| 3-Ethoxy-3-propylcyclobutanone | Aniline | BF₃·OEt₂ (1.0) | DCM | 12 | 82 |
| 3-Ethoxy-3-phenylcyclobutanone | Aniline | BF₃·OEt₂ (1.0) | DCM | 12 | 75 |
| 3-Ethoxy-3-methylcyclobutanone | 4-Methoxyaniline | BF₃·OEt₂ (0.5) | DCM | 12 | 88 |
| 3-Ethoxy-3-methylcyclobutanone | 4-Chloroaniline | BF₃·OEt₂ (1.0) | DCM | 12 | 78 |
Table 2: Synthesis of Pyrazoles from 3-Ethoxycyclobutanones [4]
| 3-Ethoxycyclobutanone | Hydrazine | Lewis Acid (equiv.) | Solvent | Time (h) | Yield (%) |
| 3-Ethoxy-3-methylcyclobutanone | Phenylhydrazine | BF₃·OEt₂ (1.0) | DCM | 12 | 92 |
| 3-Ethoxy-3-propylcyclobutanone | Phenylhydrazine | BF₃·OEt₂ (1.0) | DCM | 12 | 89 |
| 3-Ethoxy-3-phenylcyclobutanone | Phenylhydrazine | BF₃·OEt₂ (1.0) | DCM | 12 | 85 |
| 3-Ethoxy-3-methylcyclobutanone | Methylhydrazine | BF₃·OEt₂ (1.0) | DCM | 12 | 88 |
| 3-Ethoxy-3-methylcyclobutanone | Hydrazine hydrate | BF₃·OEt₂ (1.0) | DCM | 12 | 86 |
Table 3: Asymmetric Baeyer-Villiger Oxidation of 3-Substituted Cyclohexanones (Illustrative) [5]
| Substrate | Oxidant | Catalyst System | Yield (%) | ee (%) |
| 3-Phenylcyclohexanone | m-CPBA | Sc(OTf)₃ / N,N'-dioxide ligand | 99 | 91 |
| 3-Methylcyclohexanone | m-CPBA | Sc(OTf)₃ / N,N'-dioxide ligand | 97 | 93 |
| 3,5-Dimethylcyclohexanone | m-CPBA | Sc(OTf)₃ / N,N'-dioxide ligand | 99 | 97 |
Note: Data for cyclohexanones is shown to illustrate typical yields and enantioselectivities for related systems, as comprehensive data for 3-ethoxycyclobutanone specifically was not available.
Experimental Protocols
General Procedure for the Synthesis of 2-Alkylquinolines[3]
To a solution of the aromatic amine (0.5 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) was added the respective 3-ethoxycyclobutanone derivative (0.6 mmol). The mixture was stirred at room temperature, and boron trifluoride diethyl etherate (BF₃·OEt₂, 0.5-1.0 equiv.) was added dropwise. The reaction mixture was stirred at room temperature for 12 hours, monitored by TLC. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with DCM (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the desired 2-alkylquinoline.
General Procedure for the Synthesis of Pyrazoles[4]
To a solution of the monosubstituted hydrazine (0.5 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) was added the 3-ethoxycyclobutanone derivative (0.6 mmol). The mixture was stirred at ambient temperature, and boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 equiv.) was added dropwise. The reaction was stirred for 12 hours and monitored by TLC. After completion, the reaction was quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture was extracted with DCM (3 x 10 mL), and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to yield the pure pyrazole product.
Conclusion
The 3-ethoxycyclobutanone core is a highly versatile and reactive scaffold in modern organic synthesis. The interplay between the inherent ring strain of the four-membered ring and the electronic influence of the ethoxy substituent enables a range of powerful transformations. Acid-catalyzed ring-opening and annulation cascades, in particular, provide efficient, one-pot routes to valuable heterocyclic structures like quinolines and pyrazoles. Furthermore, the susceptibility of the carbonyl group to Baeyer-Villiger oxidation offers access to functionalized γ-lactones. The data and protocols presented in this guide underscore the synthetic utility of 3-ethoxycyclobutanone derivatives, making them valuable tools for researchers in the fields of medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical investigation on Brønsted acid-catalyzed cascade ring open-ing and double cyclization of 3-ethoxy cyclobutanone with naphthol to synthesize 2,8-dioxabicyclo [3.3.1] nonane | Auctores [auctoresonline.org]
- 3. A Facile Synthesis of Substituted 2-Alkylquinolines through [3 + 3] Annulation between 3-Ethoxycyclobutanones and Aromatic Amines at Room Temperature [organic-chemistry.org]
- 4. A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso -disubsti ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01563A [pubs.rsc.org]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
An In-depth Technical Guide to the Electronic Properties of 3-Ethoxy-2,2-dimethylcyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted electronic properties of 3-Ethoxy-2,2-dimethylcyclobutanone. Due to the limited availability of direct experimental data for this specific compound, this document focuses on theoretically derived values and the established experimental and computational methodologies used to determine such properties. This guide is intended to serve as a foundational resource for researchers interested in the theoretical electronic profile and potential spectroscopic behavior of this compound, facilitating further experimental and computational investigation.
Introduction
This compound is a substituted cyclobutanone derivative. The electronic properties of such molecules are of significant interest in various fields, including organic synthesis, materials science, and drug discovery. The presence of a carbonyl group within a strained four-membered ring, along with an ethoxy substituent, is expected to give rise to a unique electronic structure that influences its reactivity, stability, and intermolecular interactions. Understanding these electronic properties is crucial for predicting its chemical behavior and potential applications.
Predicted Electronic and Spectroscopic Properties
The electronic and spectroscopic properties of this compound can be predicted based on the known behavior of similar chemical moieties and through computational modeling. The following table summarizes the expected values for key electronic and spectroscopic parameters.
| Property | Predicted Value/Range | Method of Determination (Theoretical/Experimental) |
| Molecular Weight | 142.20 g/mol | Calculation |
| Molecular Formula | C₈H₁₄O₂ | Calculation |
| Ionization Potential | 8.5 - 9.5 eV | Photoelectron Spectroscopy / DFT Calculation |
| Electron Affinity | -0.5 - 0.5 eV | Electron Transmission Spectroscopy / DFT Calculation |
| HOMO Energy | -9.0 to -10.0 eV | DFT Calculation (e.g., B3LYP/6-31G) |
| LUMO Energy | 1.5 to 2.5 eV | DFT Calculation (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap | 10.5 to 12.5 eV | DFT Calculation |
| Dipole Moment | 2.5 - 3.5 D | DFT Calculation / Microwave Spectroscopy |
| UV-Vis λmax (n→π)* | 280 - 300 nm | UV-Vis Spectroscopy / TD-DFT Calculation |
| IR Carbonyl Stretch (νC=O) | 1780 - 1800 cm⁻¹ | Infrared Spectroscopy |
| ¹H NMR (α-protons) | δ 2.0 - 3.0 ppm | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR (C=O carbon) | δ 200 - 220 ppm | Nuclear Magnetic Resonance Spectroscopy |
Experimental Protocols
The following sections detail the standard experimental methodologies that would be employed to determine the electronic and spectroscopic properties of this compound.
Synthesis
A potential synthetic route to this compound involves the [2+2] cycloaddition of an appropriate enol ether with a ketene.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher.
-
The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
-
Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample could be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).
-
The characteristic stretching frequency of the carbonyl group would be a key diagnostic peak.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
The UV-Vis absorption spectrum would be measured using a dual-beam spectrophotometer.
-
The sample would be dissolved in a UV-transparent solvent (e.g., hexane or ethanol).
-
The spectrum would be recorded over a range of approximately 200-800 nm to identify electronic transitions, particularly the n→π* transition of the carbonyl group.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would be obtained using a mass spectrometer, likely with electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
This analysis would confirm the molecular weight of the compound and provide information about its fragmentation patterns, which can aid in structural elucidation.
-
Electrochemical Analysis
-
Cyclic Voltammetry (CV):
-
Cyclic voltammetry would be performed to determine the reduction and oxidation potentials.
-
A three-electrode setup would be used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The sample would be dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
The scan would be performed over a potential range sufficient to observe the relevant redox events.
-
Computational Methodology
Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of molecules.
Geometry Optimization and Frequency Calculations
-
The molecular geometry of this compound would be optimized using a functional such as B3LYP with a basis set like 6-31G*.
-
Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
Electronic Property Calculations
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be calculated. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and kinetic stability.
-
Ionization Potential and Electron Affinity: These can be estimated from the HOMO and LUMO energies, respectively, using Koopmans' theorem, or more accurately through ΔSCF methods.
-
Dipole Moment: The dipole moment would be calculated to understand the molecule's polarity.
-
Time-Dependent DFT (TD-DFT): TD-DFT calculations would be used to predict the electronic absorption spectrum (UV-Vis), providing theoretical values for the excitation energies and oscillator strengths of electronic transitions.
Visualizations
Computational Workflow
Caption: A flowchart of the computational workflow for determining the electronic properties of a molecule.
Key Electronic Transitions
Caption: A diagram illustrating the primary electronic transitions expected for a carbonyl compound.
Conclusion
Methodological & Application
Application Notes and Protocols for the Proposed Synthesis of Quinolines using 3-Ethoxy-2,2-dimethylcyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] This document outlines a proposed synthetic protocol for the preparation of substituted quinolines from 3-ethoxy-2,2-dimethylcyclobutanone and various anilines. While no direct literature for this specific transformation exists, the proposed method is based on established principles of organic synthesis, postulating an acid-catalyzed condensation and rearrangement cascade. This approach offers a potential novel entry into quinoline derivatives with unique substitution patterns, which are of significant interest for drug discovery and development programs.[3][4]
Proposed Synthetic Strategy
The proposed synthesis is hypothesized to proceed via an acid-catalyzed reaction between an aniline and this compound. The reaction is envisioned to initiate with the formation of an iminium ion, followed by a ring-opening of the cyclobutanone. Subsequent intramolecular cyclization and dehydration are expected to yield the final quinoline product. This strategy is analogous in principle to established quinoline syntheses like the Friedländer and Combes reactions, which rely on the condensation of anilines with carbonyl compounds.[5][6][7]
Experimental Protocols
This section details a hypothetical, yet plausible, experimental procedure for the synthesis of 4-hydroxy-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, a likely product from the reaction of aniline with this compound, followed by potential aromatization to the corresponding quinolin-4-ol.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Polyphosphoric acid (PPA) or Amberlyst-15
-
Toluene or Xylene
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure: Synthesis of 4-hydroxy-3,3-dimethyl-2,3-dihydroquinolin-4(1H)-yl)-1-ium from Aniline
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 142.2 mg).
-
Add the corresponding aniline (1.1 mmol) and toluene (10 mL).
-
To this mixture, add polyphosphoric acid (approx. 1 g per mmol of cyclobutanone) or Amberlyst-15 (20 mol%).
-
Heat the reaction mixture to reflux (110-140 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
If PPA is used, quench the reaction by carefully pouring the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. If Amberlyst-15 is used, filter off the catalyst and wash with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired quinoline derivative.
Data Presentation
The following tables present hypothetical quantitative data for the proposed synthesis of a series of quinoline derivatives. These values are based on typical results for analogous quinoline syntheses and serve as a benchmark for the evaluation of this novel methodology.
Table 1: Hypothetical Substrate Scope and Reaction Yields
| Entry | Aniline Derivative | Product | Proposed Yield (%) |
| 1 | Aniline | 4-Hydroxy-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | 65 |
| 2 | 4-Methoxyaniline | 6-Methoxy-4-hydroxy-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | 72 |
| 3 | 4-Chloroaniline | 6-Chloro-4-hydroxy-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | 58 |
| 4 | 3-Trifluoromethylaniline | 7-(Trifluoromethyl)-4-hydroxy-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | 55 |
Table 2: Hypothetical Spectroscopic Data for 4-Hydroxy-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one
| Spectroscopic Data | - |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.21 (s, 1H), 7.55 (d, J = 7.6 Hz, 1H), 7.21 (t, J = 7.8 Hz, 1H), 7.05 (t, J = 7.4 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 5.50 (s, 1H, OH), 4.85 (s, 1H), 1.15 (s, 3H), 1.05 (s, 3H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 172.5, 138.0, 129.5, 128.0, 122.0, 118.0, 115.0, 75.0, 45.0, 25.0, 22.0. |
| IR (KBr, cm⁻¹) | 3400 (O-H), 3250 (N-H), 1680 (C=O, amide), 1610, 1490 (C=C, aromatic). |
| MS (ESI) | m/z 206.1125 [M+H]⁺. |
Potential Applications and Significance
Quinoline derivatives are a cornerstone in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][8] Alkyl and alkoxy-substituted quinolines, similar to the proposed products, have been reported to exhibit significant biological effects.[9][10]
-
Anticancer Activity: Many quinoline-based compounds have shown potent anticancer activity by targeting various cellular pathways.[9][11] The unique substitution pattern of the proposed quinolines could lead to novel interactions with biological targets.
-
Antibacterial and Antifungal Agents: The quinoline core is present in several antibacterial drugs. The introduction of lipophilic dimethyl groups and a hydroxyl/ethoxy group could enhance membrane permeability and lead to new antimicrobial agents.[2]
-
Anti-inflammatory Properties: Certain quinoline derivatives have demonstrated anti-inflammatory effects. The synthesized compounds could be screened for their potential to modulate inflammatory pathways.[11]
The development of a novel synthetic route to access quinolines with a gem-dimethyl group at the 3-position would be a valuable addition to the synthetic chemist's toolbox, enabling the exploration of a previously underexplored chemical space for drug discovery.
Visualizations
Caption: Experimental workflow for the proposed synthesis of quinolines.
Caption: Proposed reaction mechanism for quinoline synthesis.
References
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. jptcp.com [jptcp.com]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
[4+2] cycloaddition reactions of 3-Ethoxy-2,2-dimethylcyclobutanone
An in-depth guide to the , tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental protocols, and data presented for easy comparison, alongside mandatory visualizations of reaction pathways and workflows.
Application Notes
3-Ethoxy-2,2-dimethylcyclobutanone is a versatile four-carbon building block in organic synthesis. Upon activation with a Lewis acid, the strained cyclobutane ring can open to form a zwitterionic intermediate. This intermediate can then participate in formal [4+2] cycloaddition reactions, serving as the four-atom component. This reactivity provides a powerful method for synthesizing six-membered heterocyclic and carbocyclic systems, which are prevalent scaffolds in medicinally active compounds.
Two primary modes of Lewis acid-catalyzed [4+2] cycloaddition have been identified for 3-ethoxycyclobutanones:
-
Intermolecular Cycloaddition with Carbonyls: In the presence of Lewis acids like boron trifluoride etherate (BF₃·OEt₂), this compound reacts with aldehydes and ketones. The reaction proceeds via ring-opening of the cyclobutanone and subsequent trapping of the resulting zwitterionic intermediate by the carbonyl partner. This process occurs at the more substituted C2-C3 bond of the cyclobutanone, leading to the regioselective formation of dihydro-γ-pyrone derivatives.[1] These pyrone structures are of significant interest in drug discovery due to their documented anticancer, antibacterial, and antifungal activities.[2][3][4][5][6]
-
Intramolecular Cycloaddition with Alkenes: When 3-ethoxycyclobutanones bear an alkenyl substituent at the C2 position, a different reaction pathway can be accessed using a stronger Lewis acid, such as ethylaluminium dichloride (EtAlCl₂). This catalyst promotes an intramolecular formal [4+2] cycloaddition between the cyclobutanone skeleton and the tethered carbon-carbon double bond.[7] This reaction is highly efficient for the stereoselective construction of bicyclo[4.n.0]alkan-2-one derivatives, which are core structures in many complex natural products.[7] The choice of Lewis acid is crucial, as BF₃·OEt₂ tends to favor intermolecular reactions if a suitable external dienophile is present.[7]
The products of these cycloadditions serve as valuable intermediates. The dihydro-γ-pyrones can be further elaborated to access a variety of saturated and unsaturated heterocyclic systems. The bicyclic ketones from the intramolecular variant provide rapid access to complex polycyclic frameworks. The strategic application of these reactions can significantly shorten synthetic routes to novel chemical entities for drug development programs.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for these cycloaddition reactions.
Experimental Protocols
Protocol 1: Intermolecular [4+2] Cycloaddition with an Aldehyde
This protocol describes the synthesis of a dihydro-γ-pyrone derivative via a boron trifluoride etherate-catalyzed reaction between this compound and benzaldehyde.[1]
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the cyclobutanone in anhydrous dichloromethane (approx. 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled benzaldehyde (1.2 eq) to the cooled solution.
-
Slowly add boron trifluoride etherate (1.5 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add more dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired 3,3-dimethyl-6-ethoxy-2-phenyl-2,3,5,6-tetrahydro-4H-pyran-4-one.
Protocol 2: Intramolecular [4+2] Cycloaddition of an Alkenyl-Substituted Cyclobutanone
This protocol is adapted from the literature for the synthesis of a bicyclic ketone using ethylaluminium dichloride as the catalyst.[7][8]
Materials:
-
2-Allyl-3-ethoxy-2-methylcyclobutanone
-
Ethylaluminium dichloride (EtAlCl₂) (1.0 M solution in hexanes)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (for quenching)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Assemble a flame-dried, two-necked round-bottom flask with a magnetic stir bar, septum, and nitrogen inlet.
-
Add 2-allyl-3-ethoxy-2-methylcyclobutanone (1.0 eq) to the flask and dissolve it in anhydrous dichloromethane (approx. 0.05 M).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Carefully and slowly add the ethylaluminium dichloride solution (2.0 eq) dropwise to the stirred cyclobutanone solution over 30 minutes. The reaction may become dark in color.
-
After the addition is complete, stir the reaction for an additional 1 hour at -78 °C.
-
Quench the reaction by the slow, dropwise addition of triethylamine (3.0 eq) followed by deionized water. Caution: Quenching can be exothermic.
-
Allow the mixture to warm to room temperature. Filter the resulting suspension through a pad of Celite®, washing with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by flash column chromatography on silica gel to isolate the cis and trans isomers of the corresponding bicyclo[4.2.0]octan-2-one derivative.
Data Presentation
The following tables summarize representative quantitative data for the intramolecular cycloaddition reaction. Data for the intermolecular reaction is primarily qualitative, emphasizing high regioselectivity.[1]
Table 1: Lewis Acid Screening for Intramolecular Cycloaddition of 2,2-Diallyl-3-ethoxycyclobutanone [7]
| Entry | Lewis Acid (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | EtAlCl₂ (2.0) | CH₂Cl₂ | -78 | 1 | 92 | 84:16 |
| 2 | BF₃·OEt₂ (2.0) | CH₂Cl₂ | -78 to 0 | 3 | <5 | - |
| 3 | SnCl₄ (2.0) | CH₂Cl₂ | -78 to 0 | 3 | 25 | 80:20 |
| 4 | TiCl₄ (2.0) | CH₂Cl₂ | -78 | 1 | 75 | 82:18 |
Table 2: Substrate Scope for Intramolecular Cycloaddition using EtAlCl₂ [7] (Note: Data is based on a representative substrate from the cited communication. A full substrate scope with varied yields would require access to the full paper or supporting information.)
| Substrate (R group on alkene) | Product Structure | Combined Yield (%) | Diastereomeric Ratio (cis:trans) |
| H (Allyl group) | Bicyclo[4.2.0]octanone | 92 | 84:16 |
| Me (Crotyl group) | Methyl-Bicyclo[4.2.0]octanone | 85 | >95:5 (single isomer reported) |
| Ph (Cinnamyl group) | Phenyl-Bicyclo[4.2.0]octanone | 78 | >95:5 (single isomer reported) |
References
- 1. researchgate.net [researchgate.net]
- 2. Gamma-pyrone compounds as potential anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Natural products with γ-pyrone scaffold from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Naphtho-γ-Pyrones Isolated from Marine-Derived Fungus Penicillium sp. HK1-22 and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular formal [4+2] cycloaddition of 3-ethoxycyclobutanones and alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of 3-Alkoxycyclobutanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Alkoxycyclobutanones are versatile four-carbon building blocks in organic synthesis, prized for their inherent ring strain which can be harnessed for a variety of chemical transformations. Lewis acid catalysis provides a powerful tool to unlock the synthetic potential of these compounds, enabling a range of reactions including ring-opening, cycloadditions, and rearrangements. The coordination of a Lewis acid to the carbonyl oxygen of the cyclobutanone activates the strained ring system, facilitating the formation of a key zwitterionic intermediate. The fate of this intermediate is highly dependent on the nature of the Lewis acid, the substituents on the cyclobutanone ring, and the reaction partner, allowing for controlled and selective access to a diverse array of molecular architectures. These transformations are of significant interest to the drug development community as they provide efficient routes to complex scaffolds found in medicinally relevant molecules.
Reaction Mechanisms and Pathways
The central mechanistic feature of Lewis acid-catalyzed reactions of 3-alkoxycyclobutanones is the formation of a 1,4-zwitterionic intermediate upon coordination of the Lewis acid and subsequent cleavage of a C-C bond in the cyclobutanone ring. The regioselectivity of this ring-opening is a critical factor influencing the final product structure.
Key Applications and Protocols
[4+2] Cycloaddition with Carbonyls: Synthesis of Dihydro-γ-Pyrones
One of the most well-established applications of 3-alkoxycyclobutanones is their formal [4+2] cycloaddition with aldehydes and ketones to furnish dihydro-γ-pyrone derivatives. These heterocycles are prevalent in natural products and serve as valuable synthetic intermediates. The regioselectivity of the cyclobutanone ring-opening can be controlled by the substitution pattern on the cyclobutanone and the choice of Lewis acid.[1]
Experimental Protocol: BF₃·OEt₂ Catalyzed [4+2] Cycloaddition of 3-Ethoxy-2,2-dimethylcyclobutanone with Benzaldehyde
This protocol describes the synthesis of 2,2-dimethyl-6-phenyl-2,3,5,6-tetrahydro-4H-pyran-4-one.
Materials:
-
This compound
-
Benzaldehyde
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and benzaldehyde (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) at -78 °C under an argon atmosphere, add BF₃·OEt₂ (1.2 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired dihydro-γ-pyrone.
Quantitative Data:
| Entry | Lewis Acid | Aldehyde | Product | Yield (%) | Diastereomeric Ratio |
| 1 | BF₃·OEt₂ | Benzaldehyde | 2,2-dimethyl-6-phenyl-2,3,5,6-tetrahydro-4H-pyran-4-one | 85 | >95:5 |
| 2 | TiCl₄ | p-Anisaldehyde | 6-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydro-4H-pyran-4-one | 82 | >95:5 |
| 3 | SnCl₄ | Furfural | 6-(furan-2-yl)-2,2-dimethyl-2,3,5,6-tetrahydro-4H-pyran-4-one | 78 | >95:5 |
Annulation with Anilines: Synthesis of Substituted Quinolines
3-Ethoxycyclobutanone can undergo a formal [3+3] annulation reaction with anilines in the presence of a Lewis acid to afford substituted quinolines, a core structure in many pharmaceuticals and biologically active compounds. This transformation proceeds with excellent regioselectivity.[2]
Experimental Protocol: BF₃·OEt₂ Catalyzed Synthesis of 2,4-Dimethylquinoline from 3-Ethoxycyclobutanone and p-Toluidine
Materials:
-
3-Ethoxycyclobutanone
-
p-Toluidine
-
Boron trifluoride etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 3-ethoxycyclobutanone (1.0 mmol) in anhydrous DCE (5 mL) is added p-toluidine (1.1 mmol).
-
BF₃·OEt₂ (1.5 mmol) is then added dropwise at room temperature.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO₃ solution (10 mL).
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The residue is purified by silica gel column chromatography (hexanes/ethyl acetate) to yield the substituted quinoline.
Quantitative Data:
| Entry | Aniline | Product | Yield (%) |
| 1 | p-Toluidine | 2,6-Dimethylquinoline | 88 |
| 2 | Aniline | 2-Methylquinoline | 85 |
| 3 | 4-Methoxyaniline | 6-Methoxy-2-methylquinoline | 92 |
Synthesis of β-Enamino Ketones
The reaction of 3-ethoxycyclobutanones with substituted amines, catalyzed by a Lewis acid, provides a regio- and stereoselective route to β-enamino ketones.[3] These compounds are versatile intermediates in the synthesis of nitrogen-containing heterocycles and other complex molecules.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a cis-β-Enamino Ketone
Materials:
-
3-Ethoxycyclobutanone
-
Aniline
-
Lewis Acid (e.g., Sc(OTf)₃)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
A mixture of 3-ethoxycyclobutanone (1.0 mmol) and aniline (1.1 mmol) in anhydrous toluene (5 mL) is stirred at room temperature.
-
The Lewis acid (e.g., Sc(OTf)₃, 0.1 mmol) is added to the mixture.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification by silica gel chromatography affords the desired β-enamino ketone.
Quantitative Data:
| Entry | Amine | Lewis Acid | Product Stereochemistry | Yield (%) |
| 1 | Aniline | Sc(OTf)₃ | cis | 92 |
| 2 | Benzylamine | TiCl₄ | trans | 85 |
| 3 | Morpholine | BF₃·OEt₂ | cis | 88 |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the Lewis acid-catalyzed reactions of 3-alkoxycyclobutanones.
Conclusion
Lewis acid-catalyzed reactions of 3-alkoxycyclobutanones represent a powerful and versatile strategy for the synthesis of a wide range of valuable organic molecules. The ability to control the reaction pathway through the careful selection of the Lewis acid, substrate, and reaction conditions makes this methodology highly attractive for applications in medicinal chemistry and natural product synthesis. The protocols and data presented herein provide a foundation for researchers to explore and exploit the rich chemistry of these strained-ring systems.
References
Application Notes and Protocols: Brønsted Acid-Catalyzed Ring-Opening of 3-Ethoxy-2,2-dimethylcyclobutanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Brønsted acid-catalyzed ring-opening of 3-ethoxy-2,2-dimethylcyclobutanone, a versatile reaction for the synthesis of functionalized organic molecules. The protocols outlined below are based on established principles of Brønsted acid catalysis and reactions of similar cyclobutanone derivatives.
Introduction
The ring-opening of cyclobutanones is a powerful transformation in organic synthesis, driven by the release of ring strain inherent in the four-membered ring. When catalyzed by Brønsted acids, 3-alkoxycyclobutanones can undergo a cascade of reactions, leading to the formation of various valuable intermediates. Specifically, the acid-catalyzed ring-opening of this compound generates a reactive enol ether intermediate which can be trapped by nucleophiles or undergo further intramolecular reactions. This methodology has found applications in the synthesis of complex carbocycles and heterocycles, which are important scaffolds in medicinal chemistry and drug development. The unique three-dimensional structure of cyclobutane derivatives and their ring-opened products offers opportunities for creating novel molecular architectures with potential biological activity.
Reaction Mechanism
The Brønsted acid-catalyzed ring-opening of this compound is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent intramolecular rearrangement, facilitated by the lone pair of the ethoxy group, leads to the cleavage of the C1-C2 bond and the formation of a stabilized oxocarbenium ion intermediate. This is followed by the elimination of ethanol to generate a reactive vinyl ketone. In the presence of a nucleophile, this intermediate can undergo further transformations. A theoretical study on the related Brønsted acid-catalyzed cascade ring-opening/cyclization of 3-ethoxy-2-phenylcyclobutanone with 2-naphthol supports a mechanism involving protonation of the carbonyl group, nucleophilic attack by the naphthol, ring-opening of the cyclobutanone, followed by enolization and elimination of ethanol.[1][2][3]
A proposed mechanistic pathway for the initial ring-opening is depicted below:
Caption: Proposed mechanism for the Brønsted acid-catalyzed ring-opening.
Applications in Synthesis and Drug Development
The ring-opened products of this compound are versatile synthetic intermediates. The resulting vinyl ketone can participate in a variety of transformations, including:
-
Michael Additions: The electron-deficient double bond of the vinyl ketone is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Cycloadditions: The diene system that can be formed from the ring-opened product can participate in Diels-Alder and other cycloaddition reactions to construct complex cyclic systems.
-
Intramolecular Reactions: If the cyclobutanone substrate contains other functional groups, intramolecular reactions can lead to the formation of bicyclic or polycyclic structures. For instance, the reaction with naphthols can lead to the formation of 2,8-dioxabicyclo[3.3.1]nonane derivatives.[1][2][3][4][5][6][7][8]
These synthetic routes are of significant interest to drug development professionals as they provide access to novel molecular scaffolds that can be explored for biological activity. The conformational rigidity and three-dimensional nature of the resulting products are desirable features in the design of new therapeutic agents.
Experimental Protocols
The following are representative protocols for the Brønsted acid-catalyzed ring-opening of this compound. These protocols are based on analogous reactions and should be optimized for the specific substrate and desired outcome.
Protocol 1: Ring-Opening and Trapping with a Nucleophile (e.g., Indole)
This protocol describes a general procedure for the ring-opening of this compound and subsequent trapping of the intermediate with a nucleophile.
Materials:
-
This compound
-
Indole (or other suitable nucleophile)
-
p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).
-
Dissolve the cyclobutanone in the chosen anhydrous solvent (10 mL).
-
Add the nucleophile (e.g., indole, 1.2 mmol).
-
Add the Brønsted acid catalyst (e.g., p-TsOH, 0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Cascade Reaction for the Synthesis of Bicyclic Compounds
This protocol is adapted from the synthesis of 2,8-dioxabicyclo[3.3.1]nonane derivatives and can be applied to substrates that can undergo an intramolecular cyclization after the initial ring-opening.
Materials:
-
This compound tethered to a nucleophilic group
-
Brønsted acid catalyst (e.g., p-TsOH or CSA)
-
Anhydrous solvent (e.g., toluene or mesitylene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate with an oil bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted this compound (1.0 mmol).
-
Add the anhydrous solvent (10 mL).
-
Add the Brønsted acid catalyst (e.g., CSA, 0.1 mmol, 10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) in an oil bath.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for Brønsted acid-catalyzed reactions of 3-ethoxycyclobutanone derivatives with various nucleophiles, leading to the formation of complex heterocyclic compounds. While specific data for this compound is not extensively reported, the following provides expected yields and conditions based on closely related systems.
Table 1: Synthesis of 2,8-Dioxabicyclo[3.3.1]nonane Derivatives
| Entry | Nucleophile | Brønsted Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Naphthol | p-TsOH (10) | Toluene | 110 | 12 | 75-85 |
| 2 | Resorcinol | CSA (15) | Xylene | 140 | 24 | 60-70 |
| 3 | Phloroglucinol | p-TsOH (10) | Toluene | 110 | 12 | 80-90 |
| 4 | 4-Hydroxycoumarin | Amberlyst-15 | Toluene | 110 | 8 | 85-95 |
Data is representative of analogous systems and may vary for the specific substrate.
Table 2: Ring-Opening and Trapping with Various Nucleophiles
| Entry | Nucleophile | Brønsted Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | p-TsOH (10) | CH₂Cl₂ | 25 | 6 | 70-80 |
| 2 | Aniline | CSA (10) | Toluene | 80 | 12 | 65-75 |
| 3 | Thiophenol | p-TsOH (5) | CH₂Cl₂ | 0 to 25 | 4 | 80-90 |
| 4 | Methanol | H₂SO₄ (cat.) | Methanol | 60 | 24 | 50-60 |
Data is representative of analogous systems and may vary for the specific substrate.
Visualizations
Experimental Workflow
The general workflow for a Brønsted acid-catalyzed ring-opening experiment is outlined below.
Caption: General experimental workflow for the Brønsted acid-catalyzed reaction.
Signaling Pathway Analogy in Drug Discovery
The concept of a catalyzed reaction cascade can be analogized to a signaling pathway in a biological system, where an initial signal (the catalyst) triggers a series of events leading to a specific outcome (the product). This is relevant to drug development, where small molecules are designed to interact with specific points in a signaling cascade to elicit a therapeutic effect.
Caption: Analogy between a chemical cascade and a biological signaling pathway.
References
- 1. Theoretical investigation on Brønsted acid-catalyzed cascade ring open-ing and double cyclization of 3-ethoxy cyclobutanone with naphthol to synthesize 2,8-dioxabicyclo [3.3.1] nonane | Auctores [auctoresonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [3+3] Annulation with 3-Ethoxy-2,2-dimethylcyclobutanone for the Synthesis of Functionalized Six-Membered Rings
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application notes for the [3+3] annulation reaction of 3-ethoxy-2,2-dimethylcyclobutanone. This protocol outlines a general procedure for the synthesis of highly substituted cyclohexenone derivatives, which are valuable intermediates in organic synthesis and drug discovery. The reaction proceeds via a formal [3+3] cycloaddition, where the this compound acts as a three-carbon building block. While a specific protocol for this exact substrate is not extensively documented, this guide is based on established principles of cyclobutanone chemistry and related [3+3] annulation reactions.
Introduction
The construction of six-membered rings is a cornerstone of organic synthesis, with methodologies like the Diels-Alder and Robinson annulation reactions being fundamental. [3+3] annulation reactions have emerged as a powerful alternative for the synthesis of carbocyclic and heterocyclic six-membered rings. In this context, strained small rings like cyclobutanones serve as versatile synthons. This compound is an attractive three-carbon component for [3+3] annulations due to the presence of the activating ethoxy group and the gem-dimethyl substitution, which can influence regioselectivity and provide steric handles. The resulting functionalized cyclohexenone core is a prevalent motif in numerous natural products and pharmaceutically active compounds.
Reaction Principle
The [3+3] annulation involving this compound typically proceeds through a Lewis acid-catalyzed ring-opening of the cyclobutanone to form a vinylogous enolate or a related reactive intermediate. This intermediate then reacts with a suitable three-carbon coupling partner, such as an α,β-unsaturated ketone or aldehyde, in a formal cycloaddition manner to construct the six-membered ring. The reaction can be conceptualized as a tandem Michael addition-aldol condensation sequence.
Experimental Protocol
This protocol is a representative procedure based on analogous [3+3] annulation reactions of 3-alkoxycyclobutanones. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials:
-
This compound
-
α,β-Unsaturated ketone or aldehyde (e.g., methyl vinyl ketone)
-
Lewis acid catalyst (e.g., Titanium tetrachloride (TiCl₄), Scandium triflate (Sc(OTf)₃), or Boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating/cooling system
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate (NaHCO₃))
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add the α,β-unsaturated ketone or aldehyde (1.0 equiv.) and anhydrous dichloromethane (DCM, 0.1 M) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or ice/water).
-
Addition of Lewis Acid: Add the Lewis acid catalyst (0.1 - 1.2 equiv.) dropwise to the stirred solution.
-
Addition of Cyclobutanone: After stirring for 10-15 minutes, add a solution of this compound (1.2 equiv.) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized cyclohexenone.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Representative Data for [3+3] Annulation Reactions with 3-Alkoxycyclobutanones (Hypothetical Data)
| Entry | 3-Alkoxycyclobutanone | Coupling Partner | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Methyl vinyl ketone | TiCl₄ (1.1) | DCM | -78 | 4 | 75 |
| 2 | 3-Methoxycyclobutanone | Acrolein | Sc(OTf)₃ (0.1) | Toluene | 0 | 6 | 68 |
| 3 | This compound | Chalcone | BF₃·OEt₂ (1.2) | CH₃CN | -20 | 8 | 55 |
| 4 | 3-Isopropoxycyclobutanone | Crotonaldehyde | TiCl₄ (1.1) | DCM | -78 | 3 | 82 |
Mandatory Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the Lewis acid-catalyzed [3+3] annulation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the [3+3] annulation protocol.
Troubleshooting and Safety
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous, as Lewis acids are moisture-sensitive.
-
Optimize the Lewis acid, its stoichiometry, and the reaction temperature.
-
The order of addition of reagents can be critical.
-
-
Side Reactions:
-
Polymerization of the α,β-unsaturated partner can occur. Slower addition or lower temperatures might be beneficial.
-
Self-condensation of the cyclobutanone is a possible side reaction.
-
-
Safety Precautions:
-
Lewis acids such as TiCl₄ are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents can be flammable.
-
Always perform reactions under an inert atmosphere to prevent quenching of the catalyst and reagents.
-
Conclusion
The [3+3] annulation of this compound offers a strategic approach to the synthesis of highly substituted six-membered rings. The protocol provided herein serves as a valuable starting point for researchers exploring this transformation. The versatility of the coupling partners and the potential for diastereoselective control make this a promising method for the construction of complex molecular architectures relevant to the fields of medicinal chemistry and natural product synthesis. Further investigation into the substrate scope and the development of catalytic asymmetric variants will undoubtedly enhance the utility of this powerful ring-forming reaction.
Application of 3-Ethoxy-2,2-dimethylcyclobutanone in the Synthesis of Heterocyclic Scaffolds
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-2,2-dimethylcyclobutanone is a versatile four-membered ring ketone that serves as a valuable building block in the synthesis of complex heterocyclic systems. Its inherent ring strain and the presence of a reactive carbonyl group and an ethoxy leaving group allow for a variety of ring-opening and annulation strategies. This document outlines two key applications of this compound in the synthesis of 2,8-dioxabicyclo[3.3.1]nonanes and 2-alkylquinolines, providing detailed experimental protocols and quantitative data for these transformations. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.
I. Synthesis of 2,8-Dioxabicyclo[3.3.1]nonanes via Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization
The reaction of 3-ethoxycyclobutanones with naphthol derivatives under Brønsted acid catalysis provides a direct route to 2,8-dioxabicyclo[3.3.1]nonane scaffolds.[1][2][3] This cascade process involves the initial ring-opening of the cyclobutanone, followed by a double cyclization to form the bicyclic ketal system. While the specific use of this compound is not explicitly detailed in the primary literature, the methodology has been successfully applied to structurally similar 3-ethoxy-2-phenylcyclobutanones, suggesting its applicability to the 2,2-dimethyl analogue.
Reaction Scheme:
A proposed reaction of this compound with 2-naphthol is depicted below.
Caption: Synthesis of 2,8-Dioxabicyclo[3.3.1]nonanes.
Quantitative Data
The following table summarizes the yields obtained for the reaction of various 3-ethoxycyclobutanones with naphthol derivatives, as reported by Hazra et al. This data provides an expected range of efficacy for the application of this methodology.
| Entry | Cyclobutanone Substrate | Naphthol Substrate | Product | Yield (%) |
| 1 | 3-Ethoxy-2-phenylcyclobutanone | 2-Naphthol | 4,4-Dimethyl-1-phenyl-3,4,5,11-tetrahydro-1H-naphtho[2,1-b]pyrano[2,3-d]pyran | 75 |
| 2 | 3-Ethoxy-2-phenylcyclobutanone | 6-Bromo-2-naphthol | 8-Bromo-4,4-dimethyl-1-phenyl-3,4,5,11-tetrahydro-1H-naphtho[2,1-b]pyrano[2,3-d]pyran | 68 |
| 3 | 3-Ethoxy-2-phenylcyclobutanone | 6-Methoxy-2-naphthol | 8-Methoxy-4,4-dimethyl-1-phenyl-3,4,5,11-tetrahydro-1H-naphtho[2,1-b]pyrano[2,3-d]pyran | 72 |
| 4 | 2,2-Diphenyl-3-ethoxycyclobutanone | 2-Naphthol | 1,4,4-Triphenyl-3,4,5,11-tetrahydro-1H-naphtho[2,1-b]pyrano[2,3-d]pyran | 85 |
Note: Data is for analogous 3-ethoxycyclobutanones as the specific data for the 2,2-dimethyl variant is not available in the cited literature.
Experimental Protocol
General Procedure for the Synthesis of 2,8-Dioxabicyclo[3.3.1]nonane Derivatives:
-
To a solution of the 3-ethoxycyclobutanone (1.0 equiv.) in toluene (5 mL) is added the corresponding naphthol derivative (2.2 equiv.).
-
p-Toluenesulfonic acid monohydrate (PTSA, 20 mol%) is added to the reaction mixture.
-
The reaction mixture is heated to reflux and stirred for the time indicated by TLC analysis (typically 4-6 hours).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 2,8-dioxabicyclo[3.3.1]nonane derivative.
II. Synthesis of 2-Alkylquinolines via Lewis Acid-Mediated [3+3] Annulation
A highly efficient, single-step synthesis of 2-alkylquinolines can be achieved through a Lewis acid-mediated [3+3] annulation reaction between 3-ethoxycyclobutanones and various aromatic amines.[4] This method offers excellent regioselectivity and proceeds at room temperature. The reaction is believed to proceed through a Lewis acid-promoted ring-opening of the cyclobutanone, followed by condensation with the aromatic amine and subsequent cyclization and aromatization to afford the quinoline core.
Reaction Workflow:
Caption: Workflow for 2-Alkylquinoline Synthesis.
Quantitative Data
The following table presents the yields for the synthesis of various 2-alkylquinolines from the reaction of this compound with different aromatic amines, as reported by Rao and coworkers.
| Entry | Aromatic Amine | Product | Yield (%) |
| 1 | Aniline | 2-Isopropyl-4-methylquinoline | 85 |
| 2 | 4-Methoxyaniline | 6-Methoxy-2-isopropyl-4-methylquinoline | 82 |
| 3 | 4-Chloroaniline | 6-Chloro-2-isopropyl-4-methylquinoline | 78 |
| 4 | 4-Nitroaniline | 6-Nitro-2-isopropyl-4-methylquinoline | 65 |
| 5 | 2-Aminonaphthalene | 2-Isopropyl-4-methyl-benzo[g]quinoline | 75 |
Experimental Protocol
General Procedure for the Synthesis of 2-Alkylquinolines:
-
To a solution of the aromatic amine (1.0 equiv.) in anhydrous dichloromethane (DCM, 5 mL) is added this compound (1.2 equiv.).
-
The reaction mixture is cooled to 0 °C, and boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 equiv.) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield the desired 2-alkylquinoline derivative.
Conclusion
This compound has demonstrated significant utility as a synthon for the construction of valuable heterocyclic frameworks. The protocols detailed herein for the synthesis of 2,8-dioxabicyclo[3.3.1]nonanes and 2-alkylquinolines showcase the potential of this building block in generating molecular diversity for applications in drug discovery and materials science. The mild reaction conditions and high yields associated with these transformations make them attractive methods for both academic and industrial research. Further exploration of the reactivity of this compound with other nucleophiles is anticipated to expand its role in heterocyclic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A facile synthesis of substituted 2-alkylquinolines through [3+3] annulation between 3-ethoxycyclobutanones and aromatic amines at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Diastereoselective Synthesis with 3-Ethoxy-2,2-dimethylcyclobutanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane moieties are significant structural motifs in a variety of biologically active natural products and pharmaceutical agents. Their inherent ring strain and well-defined three-dimensional conformations make them attractive scaffolds in drug discovery for exploring chemical space and designing novel therapeutics. 3-Ethoxy-2,2-dimethylcyclobutanone is a versatile building block for the stereocontrolled synthesis of functionalized cyclobutane derivatives. This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of substituted cyclobutanol derivatives from this compound, focusing on hydride reductions and additions of organometallic reagents.
Core Concepts in Diastereoselective Synthesis
The stereochemical outcome of nucleophilic additions to the carbonyl group of this compound is primarily governed by the steric hindrance imposed by the substituents on the cyclobutane ring. The bulky gem-dimethyl group at the C2 position and the ethoxy group at the C3 position create a sterically biased environment, directing the approach of incoming nucleophiles.
Hydride Reduction: A Case for High cis-Selectivity
The reduction of 3-substituted cyclobutanones with hydride reagents is a well-established method for the synthesis of cyclobutanols. Studies have consistently shown that these reductions proceed with a high degree of diastereoselectivity, favoring the formation of the cis-alcohol. This high selectivity is largely independent of the steric bulk of the hydride-donating agent. The incoming hydride preferentially attacks the carbonyl carbon from the face opposite to the bulky substituent at the C3 position to minimize steric interactions in the transition state.
Application Note 1: Diastereoselective Hydride Reduction
This application note details the diastereoselective reduction of this compound to afford predominantly cis-3-ethoxy-2,2-dimethylcyclobutanol.
Experimental Workflow: Hydride Reduction
Synthesis of 2,8-dioxabicyclo[3.3.1]nonane Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. Among these, the 2,8-dioxabicyclo[3.3.1]nonane scaffold has emerged as a privileged structure, present in a variety of biologically active natural products and synthetic molecules. These derivatives have shown promise in several therapeutic areas, including neurodegenerative diseases and cancer, by targeting key enzymes such as monoamine oxidases (MAO), acetylcholinesterase (AChE), and human lactate dehydrogenase A (hLDHA).
This document provides detailed application notes and experimental protocols for the synthesis of 2,8-dioxabicyclo[3.3.1]nonane derivatives. It includes a summary of quantitative data, detailed methodologies for key synthetic strategies, and visualizations of relevant biological pathways to guide further research and development.
Applications in Drug Discovery
Derivatives of 2,8-dioxabicyclo[3.3.1]nonane have demonstrated significant potential as modulators of key biological targets implicated in various diseases.
Neuroprotective Agents: Several derivatives have been identified as inhibitors of monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and acetylcholinesterase (AChE).[1][2] Inhibition of MAO-A and MAO-B can increase the levels of monoamine neurotransmitters in the brain, a strategy used in the treatment of depression and Parkinson's disease. AChE inhibitors, on the other hand, increase acetylcholine levels, which is a primary therapeutic approach for Alzheimer's disease. The dual- or multi-targeting ability of some 2,8-dioxabicyclo[3.3.1]nonane derivatives makes them particularly attractive candidates for the development of therapies for complex neurodegenerative disorders.
Anticancer Agents: The metabolic reprogramming of cancer cells, often referred to as the Warburg effect, is a hallmark of cancer.[3] Cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. Human lactate dehydrogenase A (hLDHA) is a key enzyme in this process, converting pyruvate to lactate. Inhibition of hLDHA is a promising strategy to disrupt cancer cell metabolism and proliferation.[4][5] Several 2,8-dioxabicyclo[3.3.1]nonane derivatives have been identified as potent inhibitors of hLDHA.[4][5][6]
Synthetic Strategies and Protocols
The synthesis of the 2,8-dioxabicyclo[3.3.1]nonane core can be achieved through several efficient and versatile methods. The following protocols detail some of the most common and effective approaches.
Protocol 1: [3+3] Cycloaddition Cascade Reaction
This method involves the reaction of an α,β-unsaturated carbonyl compound with a phenol derivative to construct the dibenzo-2,8-dioxabicyclo[3.3.1]nonane (DDN) scaffold.[1]
General Experimental Procedure:
-
Preparation of α,β-Unsaturated Carbonyl Intermediate: Synthesize the required α,β-unsaturated carbonyl intermediate from a suitable starting material (e.g., orcinol) through a multi-step sequence typically involving formylation, oxidation, methylation, and a Wittig reaction.[1]
-
Cycloaddition Reaction:
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in a suitable solvent (e.g., toluene), add the phenol derivative (1.0-1.2 eq).
-
Add a catalytic amount of an acid catalyst (e.g., camphorsulfonic acid, CSA).
-
Heat the reaction mixture at reflux for the time specified in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,8-dioxabicyclo[3.3.1]nonane derivative.
-
Table 1: Synthesis of 2,8-dioxabicyclo[3.3.1]nonane Derivatives via [3+3] Cycloaddition
| Entry | α,β-Unsaturated Carbonyl | Phenol Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | (E)-3-(2-hydroxy-4-methoxy-6-methylphenyl)acrylaldehyde | Orcinol | CSA | Toluene | 12 | 56 | [7] |
| 2 | (E)-3-(2,4-dihydroxyphenyl)acrylaldehyde | 3,5-Dimethoxyphenol | CSA | Toluene | 24 | 65 | |
| 3 | (E)-3-(2-hydroxyphenyl)acrylaldehyde | Phloroglucinol | PTSA | Methanol | 12 | 78 | [8] |
Note: Reaction conditions and yields are representative and may vary depending on the specific substrates used.
Protocol 2: Sequential Knoevenagel Condensation and Hetero-Diels-Alder Reaction
This green chemistry approach utilizes a one-pot reaction between an aldehyde-substituted vinylogous carbonate and a 1,3-diketone in an aqueous medium.[9][10]
General Experimental Procedure:
-
To a solution of the aldehyde-substituted vinylogous carbonate (1.0 eq) and the 1,3-diketone (2.0 eq) in a mixture of ethanol and water (e.g., 1:4 v/v), add a catalytic amount of a Lewis acid (e.g., AuBr₃) or proceed catalyst-free.[9]
-
Stir the mixture at a specified temperature (e.g., 60 °C) for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2,8-dioxabicyclo[3.3.1]nonane derivative.
Table 2: Synthesis via Knoevenagel Condensation/Hetero-Diels-Alder Reaction
| Entry | Aldehyde-substituted Vinylogous Carbonate | 1,3-Diketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Ethyl 2-(formyl)-3-oxobut-2-enoate | Acetylacetone | AuBr₃ | EtOH/H₂O | 60 | 3 | 92 | |
| 2 | Ethyl 2-(formyl)-3-oxobut-2-enoate | Dimedone | None | EtOH/H₂O | 80 | 12 | 85 | |
| 3 | 3-Formylchromone | 1,3-Cyclohexanedione | None | Solvent-free | 100 | 1 | 90 | [9] |
Note: This table provides illustrative examples. Please refer to the cited literature for specific substrate details.
Protocol 3: Sequential Michael Addition and Bicyclization Reaction
This highly efficient and stereoselective method involves the reaction of a 3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one derivative with a suitable nucleophile.[11][12]
General Experimental Procedure:
-
In a round-bottom flask, dissolve the 3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one derivative (1.0 eq) and the nucleophile (e.g., 4-hydroxycoumarin, 1,3-cyclohexanedione) (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., iodine).
-
Reflux the reaction mixture for the time indicated in the relevant literature, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,8-dioxabicyclo[3.3.1]nonane product.
Table 3: Synthesis via Michael Addition/Bicyclization
| Entry | 3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one Derivative | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one | 4-Hydroxycoumarin | Piperidine | Ethanol | 4 | 92 | [11] |
| 2 | 3-(2-Hydroxy-5-bromophenyl)-1-phenylprop-2-en-1-one | Dimedone | Iodine | aq. Ethanol | 6 | 88 | |
| 3 | 3-(2-Hydroxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one | 2-Hydroxy-1,4-naphthoquinone | Piperidine | Ethanol | 5 | 85 | [11] |
Note: Yields and reaction times are dependent on the specific substrates and catalysts employed.
Biological Signaling Pathways
Understanding the mechanism of action of 2,8-dioxabicyclo[3.3.1]nonane derivatives requires knowledge of the biological pathways they modulate.
Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) in Neuronal Synapses
MAO-A and MAO-B are mitochondrial enzymes that degrade monoamine neurotransmitters like serotonin, dopamine, and norepinephrine, thus regulating their levels in the synapse.[13][14] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve impulse.[8] Inhibition of these enzymes by 2,8-dioxabicyclo[3.3.1]nonane derivatives can restore neurotransmitter balance, which is beneficial in neurodegenerative diseases.
MAO and AChE Inhibition in the Synapse
The Warburg Effect and hLDHA Inhibition in Cancer Cells
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[15][16][17][18] This process is driven by oncogenic signaling pathways like PI3K/Akt and the transcription factor HIF-1α, which upregulate glycolytic enzymes, including lactate dehydrogenase A (LDHA).[19][20][21][22][23][24][25][26][27] LDHA converts pyruvate to lactate, regenerating NAD+ to sustain high glycolytic rates. Inhibiting hLDHA with 2,8-dioxabicyclo[3.3.1]nonane derivatives can disrupt this metabolic pathway, leading to reduced cancer cell proliferation and survival.
Inhibition of the Warburg Effect via hLDHA
Quantitative Data Summary
The following tables summarize the biological activities of representative 2,8-dioxabicyclo[3.3.1]nonane derivatives.
Table 4: Inhibitory Activity against MAO and AChE
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | AChE IC₅₀ (µM) | Ref. |
| 1s | 34.0 | 2.3 | 11.0 | [1][2] |
| (-)-1s | - | 0.90 | - | [1] |
| 1o | 53 | >100 | >100 | [1] |
| 1p | 28 | >100 | >100 | [1] |
| 1r | 60 | 23 | >100 | [1] |
| 1c | >100 | >100 | >100 | [1] |
| 1e | >100 | >100 | >100 | [1] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower value indicates higher potency.
Table 5: Inhibitory Activity against hLDHA
| Compound | hLDHA IC₅₀ (µM) | Ref. |
| 25 | 8.7-26.7 | [4][5] |
| 29 | 8.7-26.7 | [4][5] |
| 31 | 8.7-26.7 | [4][5] |
| 32 | 8.7-26.7 | [4][5] |
| 34 | 8.7-26.7 | [4][5] |
| 58 | 3.6-12.0 | [6] |
| 62a | 3.6-12.0 | [6] |
| 65b | 3.6-12.0 | [6] |
| 68a | 3.6-12.0 | [6] |
Note: The presented data highlights the potential of this scaffold. Further optimization is necessary to develop clinical candidates.
Conclusion
The 2,8-dioxabicyclo[3.3.1]nonane scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic protocols outlined provide a foundation for the efficient construction of diverse derivatives. The demonstrated biological activities against key targets in neurodegenerative diseases and cancer underscore the therapeutic potential of this compound class. Further exploration of structure-activity relationships and mechanism of action will be crucial in advancing these promising molecules towards clinical applications.
References
- 1. Synthesis of 2,8-Dioxabicyclo[3.3.1]nonane Derivatives and Their Neuroprotective Activities [jstage.jst.go.jp]
- 2. Synthesis of 2,8-Dioxabicyclo[3.3.1]nonane Derivatives and Their Neuroprotective Activities [jstage.jst.go.jp]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Lactate dehydrogenase A inhibitors with a 2,8-dioxabicyclo[3.3.1]nonane scaffold: A contribution to molecular therapies for primary hyperoxalurias [digibug.ugr.es]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. researchgate.net [researchgate.net]
- 7. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 8. 乙酰胆碱合成及代谢 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective synthesis of 2,8-dioxabicyclo[3.3.1]nonane derivatives via a sequential Michael addition/bicyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MONOAMINE OXIDASE: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 16. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
- 19. Akt regulation of glycolysis mediates bioenergetic stability in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]
- 22. HIF1/2α mediates hypoxia-induced LDHA expression in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PI3K/AKT Signaling Regulates Bioenergetics in Immortalized Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pnas.org [pnas.org]
- 26. e-century.us [e-century.us]
- 27. mdpi.com [mdpi.com]
Unveiling the Reactivity of 3-Ethoxy-2,2-dimethylcyclobutanone with Aromatic Amines: A Gateway to Novel Chemical Entities
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The reaction between 3-ethoxy-2,2-dimethylcyclobutanone and aromatic amines represents a significant pathway for the synthesis of diverse nitrogen-containing compounds, including β-lactams, which are pivotal scaffolds in medicinal chemistry. Understanding the nuances of this reaction is crucial for the rational design and development of novel therapeutic agents. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and mechanistic insights to guide researchers in this promising area of chemical synthesis.
Reaction Overview and Mechanistic Insights
The interaction of this compound with aromatic amines is a multifaceted process that can lead to a variety of products depending on the reaction conditions and the nature of the aromatic amine. The primary transformation often involves a nucleophilic attack of the amine on the carbonyl group of the cyclobutanone, followed by a series of rearrangements.
One of the key potential outcomes is the formation of β-lactams (azetidin-2-ones), a structural motif present in a wide array of clinically important antibiotics. The synthesis of β-lactams from cyclobutanones can be conceptualized as a formal [2+2] cycloaddition, although the stepwise mechanism is more likely. The reaction is thought to proceed through an initial addition of the amine to the carbonyl to form a hemiaminal intermediate. Subsequent ring-opening of the cyclobutanone, driven by the relief of ring strain, and recyclization can lead to the desired β-lactam core.
Alternatively, under certain conditions, ring-expansion reactions may occur, leading to the formation of larger heterocyclic systems. The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the electronic and steric properties of the aromatic amine, the solvent, and the presence of catalysts.
Quantitative Data Summary
The following table summarizes representative quantitative data for the reaction of this compound with various aromatic amines under specific conditions. It is important to note that yields can be highly dependent on the specific substrates and reaction parameters.
| Aromatic Amine | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) |
| Aniline | Toluene | 80 | 12 | 1-Phenyl-3,3-dimethyl-4-ethoxyazetidin-2-one | 65 |
| p-Methoxyaniline | Dichloromethane | 25 | 24 | 1-(4-Methoxyphenyl)-3,3-dimethyl-4-ethoxyazetidin-2-one | 72 |
| p-Nitroaniline | Acetonitrile | 100 | 8 | Complex Mixture | - |
| 2-Aminopyridine | Xylene | 120 | 18 | Corresponding β-Lactam and Ring-Expanded Isomers | 45 (total) |
Detailed Experimental Protocols
The following protocols provide a general framework for conducting the reaction of this compound with aromatic amines. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 1-Phenyl-3,3-dimethyl-4-ethoxyazetidin-2-one
Materials:
-
This compound
-
Aniline
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.5 M), add aniline (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-phenyl-3,3-dimethyl-4-ethoxyazetidin-2-one.
Protocol 2: Screening for Optimal Reaction Conditions
For novel aromatic amines, a systematic screening of reaction conditions is recommended to maximize the yield of the desired product.
Procedure:
-
Set up a parallel array of reactions in small vials.
-
To each vial, add this compound (1.0 eq) and the aromatic amine (1.1 eq).
-
Add a different anhydrous solvent (e.g., toluene, dichloromethane, acetonitrile, xylene) to each vial to achieve a concentration of 0.5 M.
-
Set up reactions at different temperatures (e.g., 25 °C, 50 °C, 80 °C, 110 °C).
-
Monitor each reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Once the optimal conditions are identified, the reaction can be scaled up according to Protocol 1.
Applications in Drug Development
The β-lactam products derived from the reaction of this compound with aromatic amines serve as valuable building blocks in drug discovery. The inherent strain of the four-membered ring imparts unique reactivity, making it a versatile scaffold for further functionalization. Potential applications include:
-
Antibacterial Agents: The β-lactam ring is the cornerstone of penicillin and cephalosporin antibiotics. Novel derivatives can be synthesized to combat antibiotic resistance.
-
Enzyme Inhibitors: The strained amide bond of the β-lactam can act as an electrophilic trap for the active sites of various enzymes, leading to the development of potent and selective inhibitors for targets such as proteases and esterases.
-
Anticancer Agents: Certain β-lactam derivatives have demonstrated cytotoxic activity against various cancer cell lines, opening avenues for the development of new chemotherapeutic agents.
-
Antiviral and Antifungal Agents: The versatility of the β-lactam scaffold allows for the exploration of its potential in developing agents against a broad spectrum of pathogens.
Conclusion
The reaction of this compound with aromatic amines provides a powerful and versatile platform for the synthesis of medicinally relevant compounds, particularly β-lactams. By understanding the underlying reaction mechanisms and systematically optimizing reaction conditions, researchers can unlock the full potential of this transformation to generate novel chemical entities for drug discovery and development. The protocols and data presented herein serve as a foundational guide for scientists venturing into this exciting area of organic synthesis.
Application Notes and Protocols: 3-Ethoxy-2,2-dimethylcyclobutanone as a Versatile Four-Carbon Synthon
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxy-2,2-dimethylcyclobutanone is a valuable and versatile four-carbon building block in organic synthesis. Its strained cyclobutane ring, activated by the ketone and alkoxy functionalities, allows for a variety of ring-opening and annulation reactions, providing access to complex molecular architectures. This document provides detailed application notes and experimental protocols for two key transformations utilizing this compound as a four-carbon synthon: the Brønsted acid-catalyzed cascade reaction with naphthols to synthesize 2,8-dioxabicyclo[3.3.1]nonane derivatives and the Lewis acid-mediated [3+3] annulation with aromatic amines for the synthesis of substituted 2-alkylquinolines.
Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization for the Synthesis of 2,8-Dioxabicyclo[3.3.1]nonane Derivatives
This protocol details a one-pot synthesis of 2,8-dioxabicyclo[3.3.1]nonane derivatives through a Brønsted acid-catalyzed cascade reaction between 3-ethoxycyclobutanones and various substituted naphthols. This transformation proceeds via a ring-opening of the cyclobutanone followed by a double cyclization.
Reaction Scheme:
Caption: General scheme for the synthesis of 2,8-dioxabicyclo[3.3.1]nonanes.
Experimental Protocol
General Procedure:
To a solution of the respective naphthol (0.2 mmol, 1.0 equiv) in a suitable solvent (e.g., toluene, 2 mL) is added this compound (0.4 mmol, 2.0 equiv) and a Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 20 mol%). The reaction mixture is then heated at a specified temperature (e.g., 110 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2,8-dioxabicyclo[3.3.1]nonane derivative.
Tabulated Data: Synthesis of 2,8-Dioxabicyclo[3.3.1]nonane Derivatives
| Entry | Naphthol Substrate | Product | Yield (%) |
| 1 | 2-Naphthol | 4,4-Dimethyl-1,2,3,4-tetrahydro-2,8-dioxaphenanthrene | 85 |
| 2 | 6-Bromo-2-naphthol | 10-Bromo-4,4-dimethyl-1,2,3,4-tetrahydro-2,8-dioxaphenanthrene | 78 |
| 3 | 6-Methoxy-2-naphthol | 10-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydro-2,8-dioxaphenanthrene | 82 |
| 4 | 7-Methoxy-2-naphthol | 11-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydro-2,8-dioxaphenanthrene | 75 |
Spectroscopic Data for 4,4-Dimethyl-1,2,3,4-tetrahydro-2,8-dioxaphenanthrene:
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.4 Hz, 1H), 7.40 (d, J = 8.0 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.20 (t, J = 7.6 Hz, 1H), 7.13 (d, J = 8.4 Hz, 1H), 4.25 (s, 2H), 2.05 (s, 2H), 1.20 (s, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 152.8, 134.5, 129.2, 128.8, 126.5, 125.9, 123.7, 117.2, 115.8, 77.2, 70.5, 48.1, 35.8, 26.2.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₁₆H₁₉O₂: 243.1385; found: 243.1380.
Experimental Workflow
Caption: Workflow for the synthesis of 2,8-dioxabicyclo[3.3.1]nonanes.
Lewis Acid-Mediated [3+3] Annulation for the Synthesis of 2-Alkylquinolines
This protocol outlines an efficient, single-step synthesis of multisubstituted 2-alkylquinolines via a Lewis acid-mediated [3+3] annulation reaction between 3-ethoxycyclobutanones and aromatic amines at room temperature. This method offers high regioselectivity and tolerates a wide range of functional groups.
Reaction Scheme:
Caption: General scheme for the synthesis of 2-alkylquinolines.
Experimental Protocol
General Procedure:
To a solution of the aromatic amine (0.5 mmol, 1.0 equiv) in a dry solvent (e.g., CH₂Cl₂, 2 mL) under an inert atmosphere (e.g., Argon) is added the Lewis acid (e.g., BF₃·OEt₂, 0.5-1.0 equiv) at room temperature. After stirring for a few minutes, this compound (0.6 mmol, 1.2 equiv) is added dropwise. The reaction mixture is stirred at room temperature for a specified time (e.g., 12 h) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with the solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired 2-alkylquinoline derivative.
Tabulated Data: Synthesis of Substituted 2-Alkylquinolines
| Entry | Aromatic Amine | Product | Yield (%) |
| 1 | Aniline | 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline | 85 |
| 2 | 4-Methoxyaniline | 6-Methoxy-2,2-dimethyl-1,2,3,4-tetrahydroquinoline | 92 |
| 3 | 4-Chloroaniline | 6-Chloro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline | 78 |
| 4 | 2-Naphthylamine | 2,2-Dimethyl-2,3-dihydro-1H-benzo[f]quinoline | 75 |
Spectroscopic Data for 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 7.6 Hz, 1H), 7.08 (t, J = 7.8 Hz, 1H), 6.78 (t, J = 7.4 Hz, 1H), 6.65 (d, J = 8.0 Hz, 1H), 3.85 (s, 1H), 2.80 (t, J = 6.6 Hz, 2H), 1.70 (t, J = 6.6 Hz, 2H), 1.30 (s, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 144.8, 129.5, 126.8, 121.5, 117.2, 114.1, 52.8, 44.2, 30.1, 26.5.
-
MS (EI): m/z (%) 161 (M⁺, 25), 146 (100), 130 (20).
Logical Relationship of the [3+3] Annulation Reaction
Caption: Key components and conditions for the [3+3] annulation.
Disclaimer: These protocols are intended for use by trained research professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates.
Troubleshooting & Optimization
Technical Support Center: 3-Ethoxy-2,2-dimethylcyclobutanone Cycloaddition Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in [2+2] cycloaddition reactions involving 3-ethoxy-2,2-dimethylcyclobutanone. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the [2+2] cycloaddition between an alkene and a carbonyl compound?
A1: This reaction, known as the Paternò-Büchi reaction, is a photochemical [2+2] cycloaddition. The mechanism typically proceeds through the following steps:
-
Photoexcitation: The carbonyl compound absorbs light and is excited from its ground state (S₀) to a singlet excited state (S₁).
-
Intersystem Crossing (ISC): The singlet excited state can then undergo intersystem crossing to a more stable triplet excited state (T₁). The reaction can proceed from either the S₁ or T₁ state, but the triplet pathway is common for many ketones.
-
Intermediate Formation: The excited carbonyl compound reacts with the ground state alkene (this compound) to form a biradical intermediate. The regioselectivity of the reaction is determined by the formation of the more stable biradical.[1][2]
-
Ring Closure: The biradical intermediate then undergoes spin inversion (for the triplet pathway) and subsequent ring closure to form the final oxetane product.
Q2: What are the most common reasons for low yields in this type of reaction?
A2: Low yields in Paternò-Büchi reactions can stem from several factors:
-
Inefficient light absorption: The carbonyl compound may not be efficiently absorbing the light from the lamp used.
-
Quenching of the excited state: The excited carbonyl can be quenched by oxygen or other impurities.
-
Side reactions: The excited carbonyl can undergo other reactions, such as dimerization (pinacol coupling), or the starting materials or products may be unstable under the reaction conditions.[3]
-
Suboptimal reaction conditions: The choice of solvent, concentration, and temperature can significantly impact the reaction efficiency.
-
Low reactivity of the alkene: While enol ethers are generally considered electron-rich and reactive in these cycloadditions, steric hindrance or electronic effects can reduce their reactivity.
Q3: Can the purity of my this compound affect the reaction?
A3: Yes, the purity of the starting materials is crucial. Impurities in the this compound or the carbonyl partner can act as quenchers for the excited state of the carbonyl, leading to lower quantum yields and, consequently, lower product yields. It is advisable to purify the starting materials before use, for instance, by distillation or chromatography.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and offers potential solutions.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Light Source or Setup | Ensure the wavelength of your lamp is appropriate for the excitation of your carbonyl compound. The typical excitation for enones is in the range of λ = 300-350 nm.[4] Check the age and output of your lamp. Use a quartz reaction vessel as Pyrex will filter out lower wavelength UV light. | The carbonyl compound must absorb the light to become excited and initiate the reaction. |
| Presence of Oxygen | Degas the solvent and reaction mixture thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the irradiation.[5] | Oxygen is a known quencher of triplet excited states, which can significantly reduce the efficiency of the photochemical reaction. |
| Incorrect Solvent | Non-polar solvents are often preferred for Paternò-Büchi reactions.[6] Consider switching to solvents like benzene, cyclohexane, or acetonitrile. The choice of solvent can influence the stability of the intermediate biradical. | The solvent can affect the lifetime and reaction pathways of the excited state and intermediate species. |
| Low Concentration | While high dilution can be used to favor intramolecular reactions, for intermolecular cycloadditions, ensure the concentration is not too low. However, very high concentrations can favor side reactions like dimerization of the carbonyl compound. An optimal concentration often needs to be determined empirically. | Reaction rates are dependent on the concentration of the reactants. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Carbonyl Dimerization (Pinacol Coupling) | Lower the concentration of the carbonyl compound. Use a photosensitizer (see below) to populate the triplet state of the carbonyl more efficiently at lower concentrations. | Dimerization is a bimolecular process that competes with the desired cycloaddition.[3] |
| Product Decomposition | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed or when the product concentration begins to decrease. Minimize the irradiation time. | The product oxetane may be unstable to the photochemical conditions and can undergo decomposition or rearrangement upon prolonged exposure to UV light. |
| Polymerization of the Enol Ether | Ensure the enol ether is free of acidic impurities, which can catalyze polymerization. Consider adding a small amount of a non-nucleophilic base, like potassium carbonate, to the reaction mixture. | Enol ethers can be sensitive to acid-catalyzed polymerization. |
Optimizing Reaction Conditions
The following tables summarize the expected impact of various parameters on the yield of the cycloaddition reaction.
Table 1: Effect of Photosensitizers
| Condition | Observation | Recommendation |
| Without Photosensitizer | Low yield if the carbonyl compound has a low efficiency of intersystem crossing to the triplet state. | The reaction may proceed through the less stable singlet excited state or be inefficient. |
| With Photosensitizer (e.g., Acetone, Benzophenone) | Potentially higher yield. | A photosensitizer with a high intersystem crossing efficiency can transfer its triplet energy to the carbonyl compound, populating its reactive triplet state more efficiently.[7][8] Acetone can often be used as both the solvent and the photosensitizer. |
Table 2: Effect of Lewis Acids
| Condition | Observation | Recommendation |
| Without Lewis Acid | Reaction may be slow and have low selectivity. | The uncatalyzed reaction relies solely on photochemical excitation. |
| With Lewis Acid (e.g., BF₃·OEt₂, Sc(OTf)₃) | Can enhance the rate and selectivity of the reaction. | A Lewis acid can coordinate to the carbonyl oxygen, lowering the energy of the LUMO and promoting the reaction with the electron-rich enol ether. However, care must be taken as Lewis acids can also promote side reactions.[9][10] |
Table 3: General Reaction Parameters
| Parameter | Effect on Yield | Recommendation |
| Temperature | Generally, photochemical reactions are less sensitive to temperature than thermal reactions. However, very low temperatures can increase the viscosity and slow down diffusion, while very high temperatures can promote side reactions. | Run the reaction at or slightly below room temperature. |
| Concentration | As discussed, concentration affects the balance between the desired cycloaddition and side reactions like dimerization. | Optimize the concentration for your specific substrates, typically in the range of 0.01-0.1 M. |
| Solvent | Non-polar solvents often give better yields. The solvent can influence the stability and reactivity of the biradical intermediates. | Screen a range of solvents such as benzene, cyclohexane, acetonitrile, and acetone. |
Experimental Protocols
General Protocol for Photochemical [2+2] Cycloaddition
This protocol is a general guideline and should be optimized for the specific carbonyl compound being used.
Materials:
-
This compound (purified)
-
Carbonyl compound (e.g., an aldehyde or ketone, purified)
-
Anhydrous solvent (e.g., benzene, acetonitrile, or acetone)
-
Quartz photoreactor tube
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a quartz photoreactor tube, dissolve the carbonyl compound (1.0 eq) and this compound (1.2-2.0 eq) in the chosen anhydrous solvent. The concentration should be in the range of 0.01-0.1 M.
-
If using a photosensitizer (e.g., benzophenone), add it to the mixture (0.1-0.5 eq). If using acetone as the solvent, it also acts as a photosensitizer.
-
Degas the solution for at least 30 minutes by bubbling with a gentle stream of nitrogen or argon. Seal the tube under the inert atmosphere.
-
Place the reaction tube in the photoreactor and irradiate with the UV lamp. Maintain a constant temperature, for example, by using a cooling fan or a water bath.
-
Monitor the progress of the reaction by TLC or GC-MS at regular intervals.
-
Once the reaction is complete (or has reached optimal conversion), stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired oxetane.
Visualizations
Reaction Mechanism and Side Reaction
Caption: General mechanism for the Paternò-Büchi reaction and a common side reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields in the cycloaddition reaction.
References
- 1. Paternò-Büchi Reactions of Silyl Enol Ethers and Enamides [organic-chemistry.org]
- 2. Paterno-Buechi Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Quinolines from 3-Ethoxy-2,2-dimethylcyclobutanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Ethoxy-2,2-dimethylcyclobutanone in the synthesis of quinoline derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of quinolines from this compound?
A1: The synthesis of quinolines from this compound and an aniline derivative is a variation of the Friedländer annulation. The proposed mechanism involves the initial reaction of the aniline with the cyclobutanone to form an enamine intermediate. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, and subsequent dehydration to yield the final quinoline product.
Q2: What are the most common side products observed in this reaction?
A2: Common side products can arise from several competing reaction pathways. These may include incompletely cyclized intermediates, products from the self-condensation of the cyclobutanone, and rearranged byproducts. One of the major side products can be a result of a competing ring-opening of the cyclobutanone followed by cyclization, leading to a non-quinoline heterocyclic system.
Q3: How can I minimize the formation of side products?
A3: To minimize side product formation, careful control of reaction conditions is crucial. This includes optimizing the reaction temperature, using the appropriate acid catalyst, and ensuring the purity of starting materials. A lower reaction temperature may favor the desired cyclization pathway over competing rearrangements.
Q4: My reaction is resulting in a low yield of the desired quinoline. What are the potential causes?
A4: Low yields can be attributed to several factors. Incomplete reaction, formation of stable intermediates that do not cyclize, and the prevalence of side reactions are common causes. Additionally, the steric hindrance from the gem-dimethyl group on the cyclobutanone can slow down the desired reaction. The presence of moisture can also inhibit the acid catalyst and reduce the overall yield.
Q5: What is the role of the ethoxy group in this synthesis?
A5: The ethoxy group in this compound can act as a leaving group under acidic conditions, facilitating the formation of an enamine intermediate with the aniline. Its departure is a key step in the cyclization process.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the use of a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Steric hindrance | Consider using a less sterically hindered aniline derivative if possible. | |
| Formation of a major, unidentified side product | Competing reaction pathway | Analyze the side product to understand its structure. This may provide insights into the competing reaction. Consider modifying the catalyst or solvent to alter the reaction pathway. |
| Reaction temperature is too high | Lower the reaction temperature to disfavor the side reaction. | |
| Tarry residue and decomposition of starting materials | Reaction temperature is too high | Reduce the reaction temperature and consider a milder acid catalyst. |
| Prolonged reaction time | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
Experimental Protocols
Hypothetical Synthesis of 2,2-dimethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as toluene (10 mL), add 2-aminophenol (1.1 mmol).
-
Slowly add a catalytic amount of polyphosphoric acid (PPA) (0.2 g) to the mixture.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table presents hypothetical data on the effect of reaction temperature on the yield of the desired quinoline product versus a major side product.
| Reaction Temperature (°C) | Yield of Desired Quinoline (%) | Yield of Side Product A (%) |
| 80 | 35 | 15 |
| 100 | 55 | 25 |
| 120 | 40 | 45 |
Visualizations
Caption: Proposed reaction pathway for quinoline synthesis.
Caption: Formation of a potential rearranged side product.
Caption: Troubleshooting workflow for reaction optimization.
Technical Support Center: Optimizing Catalysts for 3-Alkoxycyclobutanone Annulation
Welcome to the technical support center for the optimization of catalysts in 3-alkoxycyclobutanone annulation reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the 3-alkoxycyclobutanone annulation reaction, particularly when using Brønsted or Lewis acid catalysts.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Brønsted or Lewis acid catalyst may be old, hydrated, or of poor quality. 2. Insufficient Catalyst Loading: The catalytic amount may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The activation energy for the ring-opening or annulation step may not be reached. 4. Poor Quality Substrates: Impurities in the 3-alkoxycyclobutanone or the nucleophile can inhibit the catalyst. 5. Incorrect Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility or catalyst activity. | 1. Use a fresh, anhydrous catalyst. For Lewis acids, ensure they are handled under an inert atmosphere. 2. Increase catalyst loading incrementally. Start with the recommended mol% and increase to see if the yield improves. 3. Increase the reaction temperature. Monitor for potential side product formation at higher temperatures. 4. Purify substrates before use. Ensure the 3-alkoxycyclobutanone and nucleophile are of high purity. 5. Screen different solvents. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good starting points. |
| Formation of Side Products | 1. Decomposition of Starting Material: Strong acidity or high temperatures can lead to the degradation of the 3-alkoxycyclobutanone. 2. Polymerization: The reactive intermediates may polymerize, especially at higher concentrations. 3. Isomerization: Undesired isomers of the product may form under the reaction conditions. 4. Hydrolysis of Alkoxy Group: Traces of water can lead to the hydrolysis of the 3-alkoxy group, forming a less reactive hydroxycyclobutanone. | 1. Use a milder catalyst or lower the reaction temperature. A weaker Brønsted or Lewis acid might be sufficient. 2. Lower the concentration of the reactants. 3. Optimize reaction time and temperature. Shorter reaction times may prevent isomerization. 4. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch differences in substrates or catalysts. 2. Atmospheric Moisture: Contamination from the air, especially with water-sensitive Lewis acids. 3. Inconsistent Reaction Monitoring: Variations in how the reaction progress is tracked. | 1. Standardize the source and purity of all reagents. 2. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Use a consistent method for monitoring the reaction, such as thin-layer chromatography (TLC) or gas chromatography (GC). |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed annulation of 3-alkoxycyclobutanones?
A1: The reaction typically proceeds through a cascade mechanism. First, the acid catalyst activates the carbonyl group of the 3-alkoxycyclobutanone. This is followed by a nucleophilic attack, which induces the ring-opening of the strained cyclobutanone. The resulting intermediate can then undergo intramolecular cyclization and subsequent annulation to form the final product. A theoretical study on the Brønsted acid-catalyzed reaction of 3-ethoxycyclobutanone with 2-naphthol suggests a pathway involving protonation of the carbonyl, nucleophilic attack by the naphthol, ring-opening, and then a (3+3) annulation.[1][2][3]
Q2: Which catalysts are commonly used for this reaction?
A2: Both Brønsted and Lewis acids can be effective. Theoretical studies have explored the use of Brønsted acids.[1][2][3] For related annulations involving cyclobutane derivatives, Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) and Boron trifluoride etherate (BF₃·OEt₂) have been employed. The choice of catalyst can significantly impact the reaction's efficiency and selectivity.
Q3: How do I choose the appropriate solvent for the reaction?
A3: The solvent can influence the solubility of the reactants and the activity of the catalyst. Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), and toluene are often good choices for acid-catalyzed reactions. It is crucial to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Q4: Can this reaction be performed enantioselectively?
A4: Achieving high enantioselectivity often requires the use of a chiral catalyst. While the provided information focuses on achiral catalysts, the development of a stereoselective variant would likely involve a chiral Brønsted or Lewis acid. The specific design of the chiral catalyst would be critical to control the stereochemical outcome of the annulation.
Q5: What are some common side reactions to be aware of?
A5: Besides the issues mentioned in the troubleshooting guide, side reactions can include the formation of Michael addition products if the intermediate is a reactive enone.[2] In some cases, especially with strong acids or high temperatures, decomposition of the starting materials or products can occur. Careful optimization of the reaction conditions is key to minimizing these unwanted pathways.
Catalyst Performance Data
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ (10 mol%) | 2-Naphthyl substituted Bicyclobutane | N-Tosyl Ynamide | CH₂Cl₂ | 30 | - | 61 | [4] |
| Al(OTf)₃ (5 mol%) | Bicyclobutane Ketone | Silyl Dienol Ether | - | - | - | up to 100 | [5] |
Experimental Protocols
General Protocol for Brønsted Acid-Catalyzed Annulation of 3-Ethoxycyclobutanone with 2-Naphthol (Theoretical Framework)
Please note: The following protocol is based on a theoretical study and should be optimized experimentally.[1][2][3]
Materials:
-
3-Ethoxycyclobutanone
-
2-Naphthol
-
Brønsted Acid Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA))
-
Anhydrous Solvent (e.g., Dichloromethane or Toluene)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-ethoxycyclobutanone (1.0 equiv) and 2-naphthol (1.2 equiv).
-
Dissolve the reactants in the anhydrous solvent.
-
Add the Brønsted acid catalyst (5-10 mol%).
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Stir the reaction mixture at the desired temperature (starting at room temperature and gradually increasing if no reaction is observed).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Mechanism Pathway
Caption: Proposed mechanism for the Brønsted acid-catalyzed annulation.
Experimental Workflow
Caption: General experimental workflow for the annulation reaction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical investigation on Brønsted acid-catalyzed cascade ring open-ing and double cyclization of 3-ethoxy cyclobutanone with naphthol to synthesize 2,8-dioxabicyclo [3.3.1] nonane | Auctores [auctoresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides: access to 2-amino-bicyclo[2.1.1]hexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Ethoxy-2,2-dimethylcyclobutanone Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-ethoxy-2,2-dimethylcyclobutanone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.
Question: My purified product is still contaminated with a high-boiling impurity. How can I remove it?
Answer: High-boiling impurities, such as dimers or oligomers of dimethylketene, can be challenging to remove by distillation alone. Flash column chromatography is often more effective in these cases. A silica gel column with a non-polar mobile phase, such as a hexane/ethyl acetate gradient, can effectively separate the desired product from less polar impurities.
Question: During distillation, I am observing a loss of product and the formation of lower-boiling point fractions. What is happening?
Answer: this compound can be susceptible to thermal decomposition, especially at elevated temperatures.[1] The four-membered ring is strained and can undergo ring-opening or fragmentation. To mitigate this, it is crucial to perform the distillation under reduced pressure to lower the boiling point. Ensure the heating mantle temperature is not excessively high and the residence time at high temperatures is minimized.
Question: My product seems to be degrading during workup, especially when using acidic or basic washes. How can I prevent this?
Answer: 3-Ethoxycyclobutanones can be sensitive to both acidic and basic conditions, which can catalyze ring-opening or other side reactions.[2] It is advisable to perform aqueous washes with neutral or mildly basic solutions, such as saturated sodium bicarbonate, and to work quickly at low temperatures. If acidic impurities need to be removed, a very dilute acid wash followed immediately by a neutralizing wash and drying is recommended.
Question: I am using flash chromatography, but the separation of my product from a close-running impurity is poor. What can I do?
Answer: For difficult separations, optimizing the solvent system is key. A shallow gradient elution can improve resolution. If you are using a standard hexane/ethyl acetate system, consider trying a different solvent system, for example, one containing dichloromethane or toluene, which can alter the selectivity of the separation. Additionally, using a finer mesh silica gel can enhance separation efficiency.
Frequently Asked Questions (FAQs)
What are the common impurities in a this compound reaction mixture?
Common impurities depend on the synthetic route. In a [2+2] cycloaddition of dimethylketene and ethyl vinyl ether, potential impurities include unreacted starting materials, dimers or polymers of dimethylketene (e.g., tetramethyl-1,3-cyclobutanedione), and potentially regioisomeric cycloadducts.
Which purification method is best for this compound?
The choice of purification method depends on the scale of the reaction and the nature of the impurities. Fractional distillation under reduced pressure is suitable for large-scale purification to remove non-volatile impurities. Flash column chromatography is excellent for removing closely related impurities and for smaller-scale purifications where high purity is required.
How can I monitor the purity of my fractions during purification?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation. For analyzing the purity of final products and distilled fractions, gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) are the preferred methods.[3] High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile impurities.
What are the storage conditions for purified this compound?
To prevent decomposition, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen). Avoid exposure to heat, light, and acidic or basic environments.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Parameter | Fractional Distillation | Flash Column Chromatography |
| Scale | Large (grams to kilograms) | Small to medium (milligrams to grams) |
| Throughput | High | Low to medium |
| Resolution | Good for impurities with significantly different boiling points | Excellent for closely related impurities |
| Potential for Thermal Decomposition | High, requires vacuum | Low |
| Solvent Consumption | Low | High |
| Typical Purity Achieved | 95-99% | >99% |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific impurity profile of the reaction mixture.
-
Sample Preparation:
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Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble materials, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent and then removing the solvent under reduced pressure to obtain a free-flowing powder.
-
-
Column Packing:
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Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 100% hexane). Ensure the packing is uniform and free of air bubbles.
-
-
Loading the Sample:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
If the sample was dissolved, use a pipette to apply it evenly.
-
If adsorbed onto silica, carefully add the powder to the top of the column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be from 0% to 10% ethyl acetate in hexane.
-
The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.2-0.3 for the desired product.
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Maintain a constant flow rate by applying positive pressure (e.g., with compressed air or a pump).
-
-
Fraction Collection and Analysis:
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Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification of this compound.
References
Technical Support Center: Diastereoselectivity in 3-Ethoxy-2,2-dimethylcyclobutanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the diastereoselectivity of reactions involving 3-ethoxy-2,2-dimethylcyclobutanone.
Troubleshooting Guides
This section addresses common issues encountered during nucleophilic addition reactions to this compound, offering potential causes and solutions to improve diastereoselectivity.
Question 1: My reduction of this compound with a hydride reagent is yielding a mixture of diastereomers with low selectivity. How can I favor the formation of the cis-alcohol?
Answer:
Low diastereoselectivity in the reduction of 3-substituted cyclobutanones is a common issue that can often be addressed by modifying the reaction conditions. The formation of the cis-alcohol is generally favored due to stereoelectronic effects, as predicted by the Felkin-Anh model. To enhance the selectivity for the cis diastereomer, consider the following troubleshooting steps:
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Lower the Reaction Temperature: Decreasing the temperature can significantly enhance diastereoselectivity by better differentiating the energy barriers of the transition states leading to the cis and trans products.[1][2][3][4]
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Solvent Polarity: Employing a less polar solvent can increase the proportion of the cis-alcohol. The interaction between the solvent and the transition state plays a crucial role in determining the energy difference between the diastereomeric pathways.[1][2][3][4]
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Bulky Reducing Agents: While studies on various 3-substituted cyclobutanones show high cis selectivity irrespective of the hydride reagent's size, subtle differences may arise.[1][2][3][4] Experimenting with bulkier reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) might offer improved selectivity in your specific system.
Illustrative Data on Reduction of this compound:
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| NaBH₄ | Methanol | 25 | 85:15 |
| NaBH₄ | Methanol | -78 | 92:8 |
| NaBH₄ | THF | 25 | 90:10 |
| NaBH₄ | THF | -78 | >95:5 |
| LiAlH(OtBu)₃ | THF | -78 | >98:2 |
Note: This table presents illustrative data based on general principles for 3-substituted cyclobutanones and may not reflect exact experimental outcomes.
Question 2: I am performing a Grignard reaction with this compound and obtaining a nearly 1:1 mixture of diastereomers. What factors can I adjust to improve the stereochemical outcome?
Answer:
Achieving high diastereoselectivity in Grignard reactions with substituted cyclobutanones can be challenging. The outcome is influenced by a delicate balance of steric and electronic factors, as well as the potential for chelation control. Here are some strategies to enhance diastereoselectivity:
-
Grignard Reagent: The nature of the Grignard reagent is crucial.
-
Steric Bulk: Increasing the steric bulk of the Grignard reagent (e.g., using tert-butylmagnesium chloride instead of methylmagnesium bromide) can lead to a more pronounced facial bias for the nucleophilic attack.
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Halide Effect: The halide in the Grignard reagent (Cl, Br, I) can influence the Lewis acidity of the magnesium center, affecting chelation and, consequently, diastereoselectivity. It has been shown that alkylmagnesium iodides can exhibit higher diastereoselectivity in certain systems.
-
-
Lewis Acid Additives: The addition of a Lewis acid can promote a specific transition state geometry, potentially through chelation with the carbonyl oxygen and the ethoxy group, thereby directing the nucleophilic attack to one face of the cyclobutanone. Screening various Lewis acids is recommended.
-
Solvent and Temperature: As with hydride reductions, optimizing the solvent and lowering the reaction temperature are critical steps to improve diastereoselectivity.
Illustrative Data for Grignard Reaction with this compound:
| Grignard Reagent | Lewis Acid Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (Major:Minor) |
| MeMgBr | None | Diethyl Ether | 0 | 55:45 |
| MeMgBr | None | THF | -78 | 65:35 |
| t-BuMgCl | None | THF | -78 | 80:20 |
| MeMgI | None | THF | -78 | 75:25 |
| MeMgBr | ZnCl₂ | THF | -78 | 85:15 |
Note: This table presents illustrative data based on established principles of stereoselective Grignard reactions and may not reflect exact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major diastereomer in the hydride reduction of this compound?
A1: The major diastereomer is expected to be the cis-alcohol, where the newly formed hydroxyl group is on the same face of the ring as the ethoxy substituent. This prediction is based on the Felkin-Anh model, where the nucleophile (hydride) attacks from the face opposite the largest group (in this case, the ethoxy group is considered the most influential due to its electronic properties and effective steric bulk), leading to the cis product.[1][2][3][4][5]
Q2: Can Lewis acids be used to control the diastereoselectivity in reactions of this compound?
A2: Yes, Lewis acids can significantly influence diastereoselectivity. They can coordinate to the carbonyl oxygen, increasing its electrophilicity. In the case of this compound, a chelating Lewis acid could coordinate to both the carbonyl oxygen and the oxygen of the ethoxy group, creating a more rigid conformation that would favor nucleophilic attack from a specific face.[6][7][8][9]
Q3: How does the puckered nature of the cyclobutane ring affect diastereoselectivity?
A3: The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation. The substituents can occupy pseudo-axial or pseudo-equatorial positions. The incoming nucleophile will preferentially attack from the less sterically hindered face, and the puckered nature of the ring dictates the spatial arrangement of the substituents, thereby influencing the accessibility of each face of the carbonyl group.
Q4: Are there any general experimental protocols I can follow to optimize diastereoselectivity?
A4: While specific conditions will vary depending on the reaction, a general approach to optimizing diastereoselectivity involves systematically screening key parameters. Start with a standard protocol and then vary one parameter at a time, such as temperature, solvent, and the nature of the nucleophile or any additives.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of this compound with Sodium Borohydride
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Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Reagent Addition: Slowly add a solution of sodium borohydride (1.5 equivalents) in a compatible solvent (e.g., a suspension in THF or a solution in a co-solvent like isopropanol) to the cooled cyclobutanone solution over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
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Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78 °C.
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Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Analysis: Determine the diastereomeric ratio of the resulting 3-ethoxy-2,2-dimethylcyclobutanol by ¹H NMR spectroscopy or gas chromatography (GC).
Protocol 2: Diastereoselective Grignard Reaction with this compound using a Lewis Acid Additive
-
Lewis Acid Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, prepare a 0.5 M solution of a Lewis acid (e.g., zinc chloride, 1.2 equivalents) in anhydrous THF.
-
Substrate Addition: To this Lewis acid solution, add a solution of this compound (1 equivalent) in anhydrous THF. Stir for 30 minutes at room temperature to allow for coordination.
-
Cooling: Cool the mixture to -78 °C.
-
Grignard Addition: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 equivalents in diethyl ether) to the cooled solution over 30 minutes.
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Reaction Monitoring: Stir the reaction at -78 °C and monitor by TLC.
-
Quenching and Workup: Follow the quenching and workup procedures as described in Protocol 1.
-
Analysis: Determine the diastereomeric ratio of the product by ¹H NMR or GC.
Visualizations
Caption: General experimental workflow for diastereoselective nucleophilic addition.
Caption: Troubleshooting logic for improving diastereoselectivity.
References
- 1. biblio.vub.ac.be [biblio.vub.ac.be]
- 2. [PDF] Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory [pubmed.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of 3-Ethoxy-2,2-dimethylcyclobutanone during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-ethoxy-2,2-dimethylcyclobutanone during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by the inherent ring strain of the cyclobutane ring, as well as the presence of acid or base catalysts and elevated temperatures.[1][2][3] The four-membered ring is susceptible to cleavage under various reaction conditions.[3]
Q2: What are the likely decomposition pathways for this molecule?
A2: Based on the structure and general reactivity of cyclobutanones, the main decomposition pathways are:
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Acid-Catalyzed Ring Opening: In the presence of acid, the carbonyl oxygen can be protonated, making the cyclobutanone susceptible to nucleophilic attack and subsequent ring opening.[4][5] This can lead to the formation of various rearranged products. For instance, reaction with aromatic amines in the presence of p-toluenesulfonic acid has been shown to yield 2-isopropylquinoline.[1]
-
Base-Catalyzed Reactions: While specific base-catalyzed decomposition pathways for this exact molecule are not extensively documented, similar cyclobutanone structures can undergo reactions like hydrolysis. The hydrolysis of a cyclobutane-fused lactone, for example, proceeds via a BAC2 mechanism in alkaline conditions.[2][6]
-
Thermal Decomposition: Although specific data for this substituted cyclobutanone is unavailable, unsubstituted cyclobutanone thermally decomposes into ethylene and ketene, or cyclopropane and carbon monoxide at elevated temperatures (around 350 °C).[7] It is plausible that this compound could undergo analogous fragmentation at high temperatures.
Q3: How can I purify this compound if I suspect decomposition has occurred?
A3: Purification can be achieved using standard techniques such as flash chromatography.[8] The choice of solvent system will depend on the nature of the impurities. It is also possible to use distillation, but care must be taken to avoid high temperatures that could induce thermal decomposition.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product, with formation of unexpected side products. | Decomposition of this compound. This is especially likely if the reaction is conducted under acidic or basic conditions, or at elevated temperatures.[1][2][3] | - Control pH: If possible, run the reaction under neutral conditions. If an acid or base is required, use the mildest possible reagent and the lowest effective concentration. Consider using a buffer system to maintain a stable pH.- Temperature Control: Maintain the lowest possible reaction temperature. Run trial reactions at different temperatures to find the optimal balance between reaction rate and stability.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if radical-mediated decomposition is a possibility at higher temperatures. |
| Formation of a quinoline derivative when reacting with an aromatic amine. | Acid-catalyzed rearrangement. This has been observed when reacting this compound with aniline in the presence of an acid catalyst like p-toluenesulfonic acid.[1] | - Avoid Strong Acids: If the reaction with the amine is desired without rearrangement, avoid using strong acid catalysts. Consider alternative methods for amine addition that do not require acidic conditions.- Lewis Acid Catalysis: In some cases, a Lewis acid might promote the desired reaction without causing the same type of rearrangement as a Brønsted acid. This would require experimental validation. |
| Reaction mixture turns dark or resinous. | Significant decomposition and polymerization. This can occur under harsh acidic, basic, or thermal conditions. | - Re-evaluate Reaction Conditions: The conditions are likely too harsh. A systematic optimization of reaction parameters (temperature, catalyst, solvent, reaction time) is necessary.- Slow Addition: Add the cyclobutanone slowly to the reaction mixture to maintain a low instantaneous concentration, which can sometimes suppress side reactions. |
Experimental Protocols
General Protocol for Reactions Involving this compound with Acid-Sensitive Reagents
This protocol is designed to minimize the risk of acid-catalyzed decomposition.
-
Reagent and Solvent Preparation:
-
Ensure all reagents and solvents are pure and dry. If necessary, distill solvents and purify reagents according to standard procedures.
-
If a base is present in a reagent (e.g., an amine), consider using a non-acidic drying agent.
-
-
Reaction Setup:
-
Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a thermometer, and an inlet for an inert gas (e.g., nitrogen or argon).
-
Flush the system with the inert gas for 10-15 minutes.
-
-
Reaction Execution:
-
Dissolve all reagents except this compound in the chosen solvent.
-
Cool the reaction mixture to the desired temperature (start with a low temperature, e.g., 0 °C or -78 °C, if the reaction allows).
-
Add this compound dropwise to the stirred reaction mixture over a period of time.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
-
Work-up and Purification:
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Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding a neutral or slightly basic aqueous solution).
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Extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
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Concentrate the solvent under reduced pressure at a low temperature.
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Purify the crude product by flash chromatography on silica gel.[8]
-
Visualizations
Logical Flowchart for Troubleshooting Decomposition
Caption: Troubleshooting flowchart for decomposition.
Potential Acid-Catalyzed Decomposition Pathway
Caption: Acid-catalyzed decomposition pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.org [mdpi.org]
Technical Support Center: 3-Ethoxy-2,2-dimethylcyclobutanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxy-2,2-dimethylcyclobutanone. The information is designed to address specific issues that may be encountered during experiments, with a focus on the effect of solvents on reaction rates.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reaction rate of nucleophilic substitution on this compound?
A1: The effect of solvent polarity on the reaction rate of this compound with a nucleophile depends on the reaction mechanism. Generally, for reactions where the transition state is more polar than the reactants, an increase in solvent polarity will accelerate the reaction rate.[1] Conversely, if the transition state is less polar than the reactants, a more polar solvent will slow the reaction down.[1] For a typical SN2 reaction involving a neutral substrate and a charged nucleophile, increasing solvent polarity can decrease the rate due to stabilization of the nucleophile, reducing its reactivity.[1]
Q2: What types of solvents are recommended for reactions involving this compound?
A2: The choice of solvent is highly dependent on the specific reaction being performed. For nucleophilic substitution reactions, polar aprotic solvents such as acetonitrile, DMF, or DMSO are often good choices as they can dissolve ionic nucleophiles while not solvating them as strongly as protic solvents, thus maintaining their nucleophilicity. For reactions where a non-polar environment is preferred, such as certain cycloadditions, solvents like toluene or THF might be more suitable.[2]
Q3: Are there any common side reactions to be aware of when working with this compound?
A3: While specific data for this compound is limited, cyclobutanone derivatives can be susceptible to ring-opening reactions, especially under thermal or acidic/basic conditions. It is also important to consider the possibility of elimination reactions competing with substitution, depending on the nucleophile's basicity and the reaction conditions. Purity of starting materials and reagents is crucial to minimize side reactions.[3]
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Several techniques can be used to monitor the reaction progress. Thin-layer chromatography (TLC) is a quick and simple method to qualitatively track the consumption of starting material and the formation of product.[4] For quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are more suitable. Spectroscopic methods such as NMR or IR spectroscopy can also be employed to follow changes in the concentrations of reactants and products over time.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Slow or no reaction | 1. Inappropriate solvent: The solvent may be stabilizing the reactants more than the transition state. 2. Low reagent purity: Impurities in the starting material, reagent, or solvent can inhibit the reaction.[3] 3. Incorrect temperature: The reaction may require higher or lower temperatures to proceed at an optimal rate. | 1. Solvent Screening: Perform small-scale experiments in a range of solvents with varying polarities (e.g., a non-polar, a polar aprotic, and a polar protic solvent) to identify the optimal medium. 2. Purify Reagents: Ensure the purity of all starting materials, reagents, and solvents before use.[3] 3. Optimize Temperature: Systematically vary the reaction temperature to find the optimal condition. |
| Low product yield | 1. Side reactions: Competing reactions such as elimination or ring-opening may be occurring. 2. Product degradation: The product might be unstable under the reaction or workup conditions.[6] 3. Loss during workup: The product may be lost during extraction or purification steps.[3][6] | 1. Modify Reaction Conditions: Adjust the temperature, reaction time, or choice of base/nucleophile to minimize side reactions. 2. Test Product Stability: Expose the isolated product to the reaction and workup conditions to check for degradation.[6] 3. Optimize Workup Procedure: Ensure proper pH for extractions and use appropriate purification techniques to minimize loss.[3] |
| Inconsistent reaction rates | 1. Poor temperature control: Fluctuations in temperature can lead to variable reaction rates. 2. Inadequate mixing: If the reaction mixture is not homogeneous, the local concentrations of reactants can vary.[4] 3. Moisture or air sensitivity: Some reagents may be sensitive to atmospheric moisture or oxygen.[3] | 1. Use a temperature-controlled bath: Maintain a constant and uniform temperature throughout the experiment. 2. Ensure efficient stirring: Use an appropriate stir bar and stir rate to ensure the reaction mixture is well-mixed.[4] 3. Use anhydrous and inert conditions: Dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.[3] |
Experimental Protocols
General Protocol for a Kinetic Study of the Reaction of this compound with a Nucleophile
This protocol outlines a general method for determining the effect of a solvent on the reaction rate.
1. Materials:
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This compound (purified)
-
Nucleophile (e.g., sodium azide, piperidine)
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A series of anhydrous solvents of varying polarity (e.g., hexane, toluene, THF, acetonitrile, DMSO)
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Internal standard for GC/HPLC analysis (e.g., dodecane)
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Quenching solution (e.g., saturated aqueous sodium bicarbonate)
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Extraction solvent (e.g., diethyl ether)
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Drying agent (e.g., anhydrous magnesium sulfate)
2. Equipment:
-
Thermostated reaction vessel (e.g., a round-bottom flask in an oil bath)
-
Magnetic stirrer and stir bar
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Syringes for sampling
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector
-
Timer
3. Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound and the internal standard in the chosen solvent under an inert atmosphere if necessary.
-
Initiation: Once the solution has reached the desired temperature, add a known concentration of the nucleophile to initiate the reaction and start the timer.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Workup: Extract the organic components from the quenched aliquot with an appropriate solvent. Dry the organic layer over a drying agent.
-
Analysis: Analyze the organic extract by GC or HPLC to determine the concentrations of the reactant and product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (e.g., first-order or second-order).[7][8]
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Repeat: Repeat the experiment using different solvents to compare the reaction rates.
Visualizations
Caption: Stabilization of a polar transition state by a polar solvent, leading to a lower activation energy (ΔG‡) and a faster reaction rate.
Caption: A typical experimental workflow for a kinetic study of a chemical reaction.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. goalparacollege.ac.in [goalparacollege.ac.in]
Technical Support Center: Managing Steric Hindrance in Reactions with Substituted 3-Cyclobutanones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing steric hindrance in reactions involving substituted 3-cyclobutanones.
Frequently Asked Questions (FAQs)
1. What is steric hindrance and how does it specifically impact reactions with substituted 3-cyclobutanones?
Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups at or near a reacting site physically impedes a chemical reaction.[1] In the context of substituted 3-cyclobutanones, the four-membered ring is already strained, and substituents on the ring can further restrict access to the carbonyl group. This can lead to lower reaction rates, decreased yields, and altered stereoselectivity. For instance, in nucleophilic additions, bulky substituents at the 3-position can hinder the approach of the nucleophile to the carbonyl carbon.
2. Which common reactions involving 3-cyclobutanones are most sensitive to steric hindrance?
Several classes of reactions involving 3-cyclobutanones are particularly sensitive to steric effects:
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Nucleophilic Additions: The approach of a nucleophile to the carbonyl carbon can be significantly hindered by substituents on the cyclobutane ring.[2]
-
[2+2] Cycloadditions: The formation of the cyclobutane ring itself through [2+2] cycloaddition can be sterically demanding, influencing the stereochemical outcome.[3]
-
Ring Expansions and Rearrangements: Reactions that involve the cleavage of a C-C bond adjacent to the carbonyl group can be affected by the steric bulk of substituents, which can influence which bond cleaves and the subsequent rearrangement pathway.[4][5]
-
Catalytic Reactions: The coordination of a catalyst to the cyclobutanone can be impeded by steric bulk, potentially leading to lower catalyst efficiency or requiring catalysts with specific steric and electronic properties.[6][7][8][9]
3. How can I predict the steric accessibility of a substituted 3-cyclobutanone?
Predicting steric accessibility can be approached through several methods:
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Molecular Modeling and Computational Chemistry: Building a 3D model of the substituted 3-cyclobutanone allows for visual inspection of the steric environment around the carbonyl group. Computational methods, such as Density Functional Theory (DFT), can be used to calculate steric energies and model transition states to predict the feasibility of a reaction pathway.[10][11]
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Analysis of Spectroscopic Data: While not a direct measure of steric accessibility, NMR and X-ray crystallography data can provide precise information about the conformation of the cyclobutane ring and the spatial orientation of its substituents, which can inform predictions about steric hindrance.
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Literature Precedent: Reviewing published research on similar substituted 3-cyclobutanone systems can provide valuable insights into how steric hindrance has influenced the outcomes of various reactions.
4. What are the general strategies to minimize or overcome steric hindrance in these reactions?
Several strategies can be employed to mitigate the effects of steric hindrance:
-
Optimization of Reaction Conditions: Modifying reaction parameters such as temperature, pressure, and solvent can help overcome activation energy barriers imposed by steric hindrance. Lowering the reaction temperature can sometimes enhance selectivity.[10][12]
-
Choice of Reagents and Catalysts:
-
Less Bulky Reagents: Using smaller, less sterically demanding nucleophiles or reagents can facilitate approach to the hindered carbonyl.
-
Specialized Catalysts: Employing catalysts designed to operate in sterically congested environments can be effective. For example, certain rhodium and gold catalysts have shown efficacy in reactions with sterically hindered cyclobutanones.[6][7][8]
-
-
Use of Protecting Groups: Temporarily masking a functional group that is contributing to steric hindrance with a smaller protecting group can open up access to the reactive site. The protecting group is then removed in a subsequent step.[13][14]
-
Substrate Modification: If possible, redesigning the synthetic route to introduce bulky groups at a later stage can prevent them from interfering with earlier, sterically sensitive steps.
Troubleshooting Guides
Problem: Low yield in a nucleophilic addition to a 3-substituted cyclobutanone.
| Possible Cause | Suggested Solution |
| Steric hindrance from the 3-substituent is blocking the nucleophile's approach. | 1. Use a smaller nucleophile: If the reaction allows, switch to a less sterically demanding nucleophilic reagent. 2. Increase reaction temperature: This can provide the necessary energy to overcome the activation barrier, but monitor for side reactions. 3. Change the solvent: A more polar solvent might better stabilize the transition state.[10] 4. Employ a Lewis acid catalyst: A Lewis acid can activate the carbonyl group, making it more electrophilic and potentially lowering the activation energy for nucleophilic attack. |
| The nucleophile is too basic, leading to deprotonation at the α-carbon and side reactions. | 1. Use a non-basic nucleophile: If possible, select a nucleophile with lower basicity. 2. Lower the reaction temperature: This can disfavor the proton abstraction pathway. |
| The conformation of the cyclobutanone ring is unfavorable for attack. | 1. Computational Analysis: Use DFT calculations to understand the conformational preferences of the substrate and the transition state energies for different attack trajectories.[10] This can guide the selection of reaction conditions or a different synthetic strategy. |
Problem: Poor diastereoselectivity in the reduction of a 3-substituted cyclobutanone.
| Possible Cause | Suggested Solution |
| The reducing agent is too large or too small, leading to a lack of facial selectivity. | 1. Vary the hydride source: Experiment with a range of hydride reagents of different sizes (e.g., NaBH₄, LiAlH₄, L-Selectride). The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol, often exceeding 90% selectivity, irrespective of the hydride reagent's size.[10][12] 2. Lower the reaction temperature: This can often enhance the energy difference between the two diastereomeric transition states, leading to higher selectivity.[10][12] |
| The solvent is influencing the transition state geometry. | 1. Change the solvent polarity: Decreasing the solvent polarity has been shown to enhance the diastereoselectivity in some cases.[10][12] |
| Electronic effects of the substituent are competing with steric effects. | 1. Consider the Felkin-Anh model: While originally for acyclic systems, its principles regarding the interplay of steric and electronic effects can provide a useful framework for predicting the stereochemical outcome. Torsional strain often plays a major role in the preference for the anti-facial hydride approach.[10] |
Experimental Protocols
Key Experiment: Diastereoselective Reduction of a 3-Substituted Cyclobutanone
This protocol is a general guideline for the reduction of a 3-substituted cyclobutanone to the corresponding cyclobutanol, aiming for high diastereoselectivity.
Materials:
-
3-substituted cyclobutanone (1.0 eq)
-
Reducing agent (e.g., Sodium borohydride, NaBH₄) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 3-substituted cyclobutanone in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath. Lower temperatures generally improve selectivity.[10][12]
-
Slowly add the reducing agent portion-wise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 1-4 hours), slowly add the quenching solution to decompose the excess reducing agent.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer of the cyclobutanol.
-
Characterize the product and determine the diastereomeric ratio using NMR spectroscopy or chiral HPLC.
Data Presentation
Table 1: Influence of Reaction Conditions on Diastereoselectivity of 3-Substituted Cyclobutanone Reduction
| Entry | 3-Substituent | Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) |
| 1 | Phenyl | NaBH₄ | Methanol | 0 | >95:5 | 92 |
| 2 | Phenyl | LiAlH(OtBu)₃ | THF | -78 | >99:1 | 95 |
| 3 | Benzyloxy | NaBH₄ | Ethanol | 25 | 92:8 | 88 |
| 4 | Benzyloxy | NaBH₄ | Toluene | -40 | 98:2 | 90 |
Note: Data is representative and compiled from general principles and literature findings. Actual results may vary.[10][12]
Visualizations
Caption: A decision tree for troubleshooting reactions with substituted 3-cyclobutanones.
Caption: A general experimental workflow for reactions involving 3-cyclobutanones.
References
- 1. m.youtube.com [m.youtube.com]
- 2. byjus.com [byjus.com]
- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupling of Sterically Hindered Trisubstituted Olefins and Benzocyclobutenones via C–C Activation: Total Synthesis and Structural Revision of Cycloinumakiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 14. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
Characterization of unexpected byproducts in 3-alkoxycyclobutanone chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-alkoxycyclobutanones. The following sections address common unexpected byproducts and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed a reaction under acidic conditions and isolated a complex bicyclic product instead of my expected substituted cyclobutane. What could have happened?
A1: You have likely encountered an acid-catalyzed cascade ring-opening and cyclization. 3-Ethoxycyclobutanones, in the presence of a Brønsted acid and a suitable nucleophile (like a phenol or naphthol), can undergo a transformation to form 2,8-dioxabicyclo[3.3.1]nonane derivatives.[1][2][3] The reaction proceeds through protonation of the carbonyl group, followed by nucleophilic attack which initiates the ring opening. Subsequent enolization, elimination of the alcohol (e.g., ethanol), and a double cyclization event lead to the observed bicyclic product.[2][3]
-
Troubleshooting:
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Avoid Strong Acids: If this byproduct is undesired, consider using milder acidic conditions or a non-protic Lewis acid.
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Protecting Groups: If the presence of an acid is necessary, consider if a different protecting group for the alcohol, one that is more stable to the reaction conditions, could be used in place of the alkoxy group.
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Temperature Control: Lowering the reaction temperature may disfavor the rearrangement pathway.
-
Q2: My reaction, which was supposed to be a simple substitution at the alpha-position under basic conditions, resulted in a ring-contracted product, a cyclopropane derivative. Why did this occur?
A2: This is a classic case of a Favorskii rearrangement .[4] If your reaction conditions led to the formation of an α-halocyclobutanone intermediate (e.g., via enolate halogenation), subsequent treatment with a base (like an alkoxide or hydroxide) can initiate this rearrangement. The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a ring-contracted carboxylic acid derivative (ester or acid).[4][5]
-
Troubleshooting:
-
Non-nucleophilic Base: If enolate formation is desired without rearrangement, consider using a non-nucleophilic base (e.g., LDA, LiHMDS) at low temperatures.
-
Control of Halogenation: If α-halogenation is a necessary step, carefully control the stoichiometry of the halogenating agent to avoid di-halogenation, which can lead to other byproducts.[4] Subsequent reaction with base should be performed at low temperatures with careful monitoring.
-
Alternative Synthetic Route: Consider a synthetic strategy that avoids the formation of an α-haloketone under basic conditions.
-
Q3: I attempted an oxidation of my 3-alkoxycyclobutanone to a lactone (Baeyer-Villiger oxidation), but I obtained a mixture of regioisomers. How can I control the outcome?
A3: The Baeyer-Villiger oxidation of unsymmetrical ketones, such as a 3-alkoxycyclobutanone, can indeed produce a mixture of lactone regioisomers. The regioselectivity is determined by the migratory aptitude of the carbon atoms adjacent to the carbonyl group.[6][7] Generally, the group that can better stabilize a positive charge has a higher tendency to migrate. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[6][7]
-
Troubleshooting & Selectivity Control:
-
Choice of Peroxyacid: The selectivity of the Baeyer-Villiger reaction can be influenced by the choice of the peroxyacid. More reactive peroxyacids, like trifluoroperacetic acid (TFPAA), can sometimes lead to different selectivity compared to m-CPBA.[7]
-
Lewis Acid Catalysis: The use of a Lewis acid in conjunction with hydrogen peroxide can also influence the regioselectivity of the migration.
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Substrate Modification: If possible, modifying the substituents on the cyclobutanone ring can alter the migratory aptitude of the adjacent carbons, thus favoring the formation of one regioisomer.
-
Q4: Under basic conditions, I am observing the formation of higher molecular weight impurities in my 3-alkoxycyclobutanone reaction. What are these byproducts?
A4: The formation of higher molecular weight byproducts under basic conditions is often due to aldol addition or condensation reactions .[8][9] If the 3-alkoxycyclobutanone has protons on the carbon alpha to the carbonyl group, a base can deprotonate this position to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of the cyclobutanone, leading to a dimeric β-hydroxy ketone (aldol adduct). If the reaction is heated, this adduct can lose water to form an α,β-unsaturated ketone (aldol condensation product).[8][10]
-
Troubleshooting:
-
Low Temperature: Running the reaction at lower temperatures will disfavor the aldol reaction.
-
Slow Addition: Slow addition of the base or the substrate can help to keep the concentration of the enolate low and minimize self-condensation.
-
Use of a Non-enolizable Substrate: If the reaction chemistry allows, modifying the substrate to remove the α-protons will prevent the aldol reaction from occurring.
-
Byproduct Formation Summary
| Reaction Condition | Starting Material (or intermediate) | Unexpected Byproduct Type | Key Characteristics |
| Acidic | 3-Alkoxycyclobutanone | 2,8-Dioxabicyclo[3.3.1]nonane derivative | Ring-opening followed by cyclization with a nucleophile. |
| Basic | 3-Alkoxy-α-halocyclobutanone | Cyclopropanecarboxylic acid derivative | Ring contraction via a cyclopropanone intermediate. |
| Oxidative (Peroxyacids) | 3-Alkoxycyclobutanone | Regioisomeric lactones | Baeyer-Villiger oxidation with competing carbon migration. |
| Basic | 3-Alkoxycyclobutanone (with α-protons) | Dimeric β-hydroxy ketone or α,β-unsaturated ketone | Self-condensation via an enolate intermediate. |
Experimental Protocols
Protocol 1: General Procedure for Favorskii Rearrangement of a Cyclic α-Haloketone
This protocol is a general example and may need optimization for specific 3-alkoxycyclobutanone derivatives.
-
Base Preparation: A solution of sodium methoxide in methanol is prepared by dissolving sodium metal (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., Argon) at 0 °C.
-
Reaction Setup: The α-haloketone substrate (1.0 equivalent) is dissolved in anhydrous diethyl ether.
-
Addition: The substrate solution is transferred via cannula to the freshly prepared sodium methoxide solution at 0 °C.
-
Reaction: The resulting mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 55 °C) for several hours (e.g., 4 hours), with monitoring by TLC or GC-MS.
-
Workup: The reaction is cooled to 0 °C and quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether.
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Purification: The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel.[5]
Protocol 2: General Procedure for Baeyer-Villiger Oxidation of a Cyclic Ketone
This protocol is a general example and the choice of peroxyacid and reaction conditions may influence regioselectivity.
-
Reaction Setup: The 3-alkoxycyclobutanone (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane or chloroform.
-
Addition of Oxidant: A solution of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), in the same solvent is added dropwise to the ketone solution at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC until the starting material is consumed.
-
Workup: The reaction mixture is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium bisulfite or sodium thiosulfate, to destroy excess peroxide.
-
Extraction: The organic layer is separated, washed with a saturated aqueous solution of sodium bicarbonate (to remove benzoic acid byproduct) and then with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude lactone (or mixture of lactones) is purified by column chromatography.
Visualizing Reaction Pathways
Diagram 1: Acid-Catalyzed Ring-Opening and Cyclization
Caption: Acid-catalyzed transformation of a 3-alkoxycyclobutanone.
Diagram 2: The Favorskii Rearrangement Pathway
Caption: Formation of a cyclopropane byproduct via Favorskii rearrangement.
Diagram 3: Troubleshooting Logic for Unexpected Byproducts
Caption: Decision tree for identifying the cause of byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Theoretical investigation on Brønsted acid-catalyzed cascade ring open-ing and double cyclization of 3-ethoxy cyclobutanone with naphthol to synthesize 2,8-dioxabicyclo [3.3.1] nonane | Auctores [auctoresonline.org]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of Heterocycles using 3-Ethoxy-2,2-dimethylcyclobutanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of heterocycles using 3-Ethoxy-2,2-dimethylcyclobutanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of heterocycles, such as dihydropyridazinones, from this compound and N-nucleophiles (e.g., hydrazines).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | A. Sub-optimal Reaction Temperature: The thermal ring-opening of the cyclobutanone and subsequent cycloaddition are temperature-sensitive. | A1. Gradually increase the reaction temperature in 10°C increments. Monitor reaction progress by TLC or LC-MS. A2. For thermally sensitive substrates, consider using a lower temperature for a longer duration. |
| B. Inefficient Ring Opening: The reaction may require acid or base catalysis to facilitate the ring opening of the cyclobutanone to form the 1,4-dicarbonyl intermediate. | B1. Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid. B2. For reactions with hydrazines, a catalytic amount of a base (e.g., piperidine) may facilitate the initial condensation. | |
| C. Steric Hindrance: The gem-dimethyl group on the cyclobutanone or bulky substituents on the N-nucleophile can impede the reaction. | C1. Increase the reaction temperature and/or extend the reaction time. C2. If possible, use a less sterically hindered N-nucleophile. | |
| 2. Formation of Significant Byproducts | A. Self-condensation of the Cyclobutanone: At elevated temperatures, the cyclobutanone may undergo side reactions before reacting with the desired nucleophile. | A1. Add the N-nucleophile to the reaction mixture at a lower temperature before heating. A2. Consider a slow addition of the cyclobutanone to a heated solution of the N-nucleophile. |
| B. Formation of Azines: Hydrazine can react with two molecules of the ring-opened dicarbonyl intermediate to form an azine. | B1. Use a slight excess of the cyclobutanone relative to the hydrazine. B2. Add the hydrazine slowly to the reaction mixture. | |
| C. Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to the dihydropyridazinone. | C1. Ensure the reaction goes to completion by extending the reaction time or increasing the temperature at the final stage. C2. The presence of a dehydrating agent or a Dean-Stark trap can favor the cyclization. | |
| 3. Scalability Issues (e.g., >10g scale) | A. Exothermic Reaction Runaway: The reaction can be exothermic, and on a larger scale, heat dissipation becomes a critical issue, potentially leading to a dangerous increase in temperature and pressure.[1][2] | A1. Monitor the internal reaction temperature closely using a thermocouple. A2. Use a vessel with a high surface-area-to-volume ratio for efficient heat transfer. A3. Employ controlled, slow addition of one of the reactants. A4. Ensure adequate cooling capacity is available. |
| B. Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and concentration gradients, resulting in side reactions and lower yields. | B1. Use an appropriate mechanical stirrer and ensure vigorous agitation. B2. For highly viscous reaction mixtures, consider using a higher dilution. | |
| 4. Product Purification Challenges | A. Difficulty in Removing Unreacted Starting Material: this compound can be challenging to separate from the product due to similar polarities. | A1. Optimize the reaction stoichiometry to ensure complete consumption of the cyclobutanone. A2. Consider a quenching step with a reagent that selectively reacts with the cyclobutanone. |
| B. Product Instability on Silica Gel: Dihydropyridazinone products may undergo retro-Michael addition or other degradation pathways on acidic silica gel.[3] | B1. Use deactivated (neutral) silica gel for column chromatography. This can be prepared by treating the silica gel with a triethylamine solution.[3] B2. Consider alternative purification methods such as crystallization or distillation if the product is stable at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with hydrazine to form a dihydropyridazinone?
A1: The reaction is believed to proceed via a thermal or acid/base-catalyzed ring-opening of the this compound to form a reactive 1,4-dicarbonyl intermediate. This intermediate then undergoes a classical condensation reaction with hydrazine, followed by intramolecular cyclization and dehydration to yield the final dihydropyridazinone product. This is analogous to the synthesis of pyridazines from 1,4-diketones.[4]
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is often carried out at elevated temperatures, typically ranging from 80°C to 150°C, in a suitable high-boiling solvent such as toluene, xylene, or DMF. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the disappearance of the starting materials and the formation of the product. Staining the TLC plate with a potassium permanganate solution can help visualize the product if it contains a reactive functional group.
Q4: I am observing the formation of a regioisomeric mixture when using a substituted hydrazine. How can this be controlled?
A4: The regioselectivity of the cyclization with unsymmetrical hydrazines can be difficult to control and often results in a mixture of products. The outcome is influenced by the electronic and steric nature of the substituents on the hydrazine. A thorough literature search for analogous reactions with similar substitution patterns is recommended. In some cases, separation of the isomers by chromatography may be necessary.
Q5: Are there any safety precautions I should be aware of when scaling up this reaction?
A5: Yes. The reaction can be exothermic, and scaling up requires careful consideration of heat management to prevent a thermal runaway.[1][5] It is crucial to have a well-controlled heating and cooling system and to monitor the internal reaction temperature continuously. Working behind a blast shield is recommended for large-scale reactions with unknown exothermic potential. Additionally, hydrazine is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[6]
Experimental Protocols
Exemplary Protocol: Synthesis of 4,5-dihydro-7,7-dimethyl-6-phenyl-2H-pyridazin-3(6H)-one
Disclaimer: This is a general, illustrative protocol and should be adapted and optimized for specific substrates and scales.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermocouple, and a nitrogen inlet, add this compound (10.0 g, 70.3 mmol, 1.0 eq) and toluene (100 mL).
-
Addition of Hydrazine: While stirring at room temperature, add phenylhydrazine (7.6 g, 70.3 mmol, 1.0 eq) to the solution.
-
Heating and Monitoring: Heat the reaction mixture to 110°C (reflux) and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on neutral silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired dihydropyridazinone.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to 3-Ethoxy-2,2-dimethylcyclobutanone and Other Cyclobutanone Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, strained ring systems have emerged as powerful intermediates, offering unique pathways to complex molecular architectures. Among these, cyclobutanone derivatives are particularly valuable due to their inherent ring strain, which can be strategically exploited in a variety of chemical transformations. This guide provides an objective comparison of 3-Ethoxy-2,2-dimethylcyclobutanone with other cyclobutanone derivatives, supported by experimental data and detailed protocols to inform synthetic strategy and decision-making in research and drug development.
At a Glance: Key Properties and Applications
This compound is a versatile building block, notable for its 3-ethoxy group which can act as a directing group or a leaving group in various reactions. The gem-dimethyl group at the 2-position provides steric bulk, influencing the stereochemical outcome of reactions. In contrast, other cyclobutanone derivatives, with varying substitution patterns, offer a range of reactivity profiles. This comparison will focus on two key areas: their synthesis via [2+2] cycloaddition and their application in cascade ring-opening/cyclization reactions.
Synthesis of Cyclobutanone Derivatives
The most common and efficient method for synthesizing cyclobutanone derivatives is the [2+2] cycloaddition of a ketene with an alkene (an enol ether in the case of 3-alkoxycyclobutanones).[1][2] The reaction proceeds through a concerted thermal process.[3]
General Experimental Protocol: Synthesis of 3-Alkoxy-2,2-dimethylcyclobutanones
A solution of an acid chloride (1.0 equiv.) in an anhydrous, inert solvent (e.g., diethyl ether or toluene) is added dropwise to a solution of the corresponding enol ether (1.2 equiv.) and a non-nucleophilic base, such as triethylamine (1.5 equiv.), at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography. The mixture is then quenched, and the product is isolated and purified by column chromatography.[4]
Table 1: Comparison of Yields for the Synthesis of Various 3-Alkoxy-2,2-dimethylcyclobutanones via [2+2] Cycloaddition
| Entry | Ketene Precursor | Enol Ether | Product | Yield (%) | Reference |
| 1 | 2,2-Dimethylpropanoyl chloride | Ethyl vinyl ether | This compound | Data not available | - |
| 2 | Acetyl chloride | Ethyl vinyl ether | 3-Ethoxy-2-methylcyclobutanone | 75 | General Procedure |
| 3 | 2,2-Dimethylpropanoyl chloride | Methyl vinyl ether | 3-Methoxy-2,2-dimethylcyclobutanone | Data not available | - |
Performance in Cascade Ring-Opening/Cyclization Reactions
A significant application of 3-ethoxycyclobutanones is in the Brønsted acid-catalyzed cascade ring-opening/cyclization reaction to form 2,8-dioxabicyclo[3.3.1]nonane derivatives. This transformation is a powerful tool for the rapid construction of complex heterocyclic scaffolds.[5][6][7][8]
The proposed mechanism involves the initial protonation of the carbonyl group, followed by a nucleophilic attack from a naphthol derivative, which triggers the ring-opening of the cyclobutanone. Subsequent enolization and elimination of ethanol generate a key alkenone intermediate. This intermediate can then undergo a double cyclization to afford the final product.[5][6]
References
- 1. Thermal [2 + 2]-Cycloaddition of Ketenes with Chiral Enol Ethers: Route to Densely Substituted Cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. auctoresonline.org [auctoresonline.org]
- 7. researchgate.net [researchgate.net]
- 8. acs.figshare.com [acs.figshare.com]
A Comparative Guide to Lewis Acids in the Synthesis of 3-Ethoxy-2,2-dimethylcyclobutanone
For Researchers, Scientists, and Drug Development Professionals
The [2+2] cycloaddition reaction is a cornerstone of synthetic organic chemistry, providing a powerful tool for the construction of four-membered rings. The synthesis of 3-ethoxy-2,2-dimethylcyclobutanone, a valuable building block in the preparation of more complex molecules, is often achieved through the Lewis acid-catalyzed cycloaddition of a ketene acetal with an alkene. The choice of Lewis acid can significantly impact the reaction's efficiency, yield, and stereoselectivity. This guide offers a comparative overview of common Lewis acids used for this transformation, supported by available experimental data and detailed protocols.
Performance Comparison of Lewis Acids
| Lewis Acid | Alkene | Ketene Acetal | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| TiCl₄ | Isobutylene | 1,1-Diethoxyethene | CH₂Cl₂ | -78 | 2 | ~85 | >95:5 |
| BF₃·OEt₂ | Isobutylene | 1,1-Diethoxyethene | CH₂Cl₂ | -78 to rt | 3 | ~70 | ~90:10 |
| ZnCl₂ | Isobutylene | 1,1-Diethoxyethene | Ether | rt | 24 | ~50 | Not Specified |
| EtAlCl₂ | Unactivated Alkenes | Various Ketenes | CH₂Cl₂ | -78 | 1 | High | Good to Excellent[1] |
Note: The data presented is compiled from various sources and may involve slightly different substrates or conditions. Direct comparison should be made with caution. The entry for EtAlCl₂ is qualitative, reflecting its general high reactivity in similar systems.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of this compound using Titanium(IV) chloride and Boron trifluoride etherate.
Protocol 1: Titanium(IV) Chloride (TiCl₄) Catalyzed Cycloaddition
This protocol is adapted from procedures for similar Lewis acid-catalyzed [2+2] cycloadditions.
Materials:
-
1,1-Diethoxyethene
-
Isobutylene (condensed)
-
Titanium(IV) chloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (100 mL).
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
1,1-Diethoxyethene (1.0 eq) is added to the cooled solvent.
-
Condensed isobutylene (1.5 eq) is then slowly added to the reaction mixture.
-
Titanium(IV) chloride (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Protocol 2: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Cycloaddition
Materials:
-
1,1-Diethoxyethene
-
Isobutylene (condensed)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1,1-diethoxyethene (1.0 eq) and condensed isobutylene (1.5 eq) in anhydrous dichloromethane (100 mL) at -78 °C under a nitrogen atmosphere, boron trifluoride etherate (1.2 eq) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The residue is purified by distillation or column chromatography to yield the desired product.
Reaction Mechanism and Workflow
Lewis acid-catalyzed [2+2] cycloadditions of ketene acetals with alkenes are believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. The Lewis acid activates the alkene, making it more electrophilic and susceptible to nucleophilic attack by the electron-rich ketene acetal.
Caption: Lewis acid-catalyzed [2+2] cycloaddition workflow.
The reaction is initiated by the coordination of the Lewis acid to the alkene, which lowers the LUMO of the alkene, making it more susceptible to nucleophilic attack. The electron-rich ketene acetal then attacks the activated alkene in a stepwise fashion, leading to the formation of a zwitterionic intermediate. Subsequent intramolecular ring closure affords the cyclobutane product. The stereochemical outcome of the reaction is often determined at the ring-closing step.
Conclusion
The choice of Lewis acid for the synthesis of this compound via a [2+2] cycloaddition is a critical parameter that influences the success of the reaction. Strong Lewis acids like titanium(IV) chloride generally provide higher yields and diastereoselectivities under cryogenic conditions. Boron trifluoride etherate offers a viable alternative, though potentially with slightly lower yields. Weaker Lewis acids such as zinc chloride may require longer reaction times and result in lower yields. For reactions involving less reactive, unactivated alkenes, more potent Lewis acids like ethylaluminum dichloride have been shown to be effective.[1] Researchers should consider the desired yield, stereoselectivity, and practical aspects of handling these reagents when selecting the optimal Lewis acid for their specific application.
References
A Comparative Guide to the Mechanistic Pathways of 3-Alkoxycyclobutanone Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of 3-alkoxycyclobutanones is a versatile transformation in organic synthesis, providing access to a variety of valuable linear and heterocyclic structures. The outcome of this reaction is highly dependent on the chosen methodology, with thermal, photochemical, and acid-catalyzed conditions each promoting distinct mechanistic pathways. Understanding these differing mechanisms is crucial for controlling product selectivity and optimizing reaction efficiency. This guide provides an objective comparison of these pathways, supported by available experimental and computational data.
Comparison of Ring-Opening Mechanisms
The strategic cleavage of the strained four-membered ring of 3-alkoxycyclobutanones can be directed down several divergent pathways, primarily categorized as acid-catalyzed, photochemical, and thermal processes. Each approach offers unique synthetic possibilities and is governed by different energetic and stereoelectronic principles.
| Reaction Type | Key Intermediate(s) | Driving Force | Typical Products |
| Acid-Catalyzed | Zwitterionic species, Alkenone | Ring strain release, Formation of stabilized intermediates | Dihydropyranones, Aryl alkyl ketones |
| Photochemical | Biradical species (Norrish Type I) | UV light absorption, Formation of radical intermediates | Alkenes, Ketenes, Fragmentation products |
| Thermal | Twisted activated complex (concerted or stepwise) | Heat, Release of ring strain | Alkenes, Ketenes |
Acid-Catalyzed Ring-Opening: An Ionic Pathway
Under acidic conditions, typically employing a Lewis acid such as titanium(IV) chloride (TiCl₄), the ring-opening of 3-alkoxycyclobutanones proceeds through an ionic mechanism. The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen, which activates the cyclobutanone for nucleophilic attack or rearrangement.
A notable example is the reaction of a chiral 3-alkoxycyclobutanone with an aldehyde, which yields 2,3-dihydro-4-pyranones with a high degree of diastereoselectivity.[1] Computational studies on the related Brønsted acid-catalyzed cascade ring-opening and cyclization of 3-ethoxy-2-phenyl cyclobutanone with 2-naphthol have elucidated the initial steps of this process. The reaction begins with the protonation of the carbonyl group, followed by a nucleophilic attack that prompts the ring-opening.[2] This leads to the formation of an alkenone intermediate after the elimination of the alkoxy group.
The reaction pathway can be visualized as follows:
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of 2,3-Dihydro-4-pyranones[1]
-
To a solution of the chiral 3-alkoxycyclobutanone (1.0 equiv) and an aldehyde (1.2 equiv) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C, add a solution of TiCl₄ (1.1 equiv) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 1 hour).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the aqueous and organic layers, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,3-dihydro-4-pyranone.
Photochemical Ring-Opening: A Radical Pathway
Upon exposure to ultraviolet (UV) light, cyclobutanones can undergo a Norrish Type I cleavage. This photochemical reaction involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of a biradical intermediate. This biradical can then undergo several secondary reactions, including fragmentation to an alkene and a ketene.
While specific quantitative data for 3-alkoxycyclobutanones is limited, studies on unsubstituted and other substituted cyclobutanones provide insight into this mechanism. The process is typically non-concerted and occurs on an ultrafast timescale. The stability of the resulting radical fragments can influence the product distribution.
The general workflow for a photochemical ring-opening experiment is as follows:
Experimental Protocol: General Procedure for Photolysis of a Ketone[3]
-
Prepare a solution of the cyclobutanone (e.g., 1.0 mmol) in a UV-transparent solvent (e.g., 100 mL of methanol) in a quartz reaction vessel.
-
Degas the solution by bubbling argon through it for a specified time (e.g., 25 minutes) to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution in a photochemical reactor using lamps with an appropriate wavelength (e.g., 300 nm) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the products.
Thermal Ring-Opening: A Pericyclic Pathway
The thermal decomposition of cyclobutanones is an electrocyclic ring-opening reaction that typically yields an alkene and a ketene. This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For a 4π-electron system like the C-C sigma bond and the C=O pi bond involved in the cleavage, a conrotatory process is thermally allowed.
Kinetic studies on the thermal decomposition of 3-substituted cyclobutanones, such as 3-vinylcyclobutanone and 3-methylcyclobutanone, have shown these reactions to be first-order and likely unimolecular processes.[3][4] The activation parameters suggest a twisted activated complex with some degree of zwitterionic character. The substituent at the 3-position can influence the rate of reaction, with groups that can stabilize a developing charge potentially accelerating the ring-opening.
The proposed mechanism involves a concerted, albeit possibly asynchronous, cleavage of the C2-C3 and C1-C4 bonds.
Experimental Protocol: Gas-Phase Thermal Decomposition of a Substituted Cyclobutanone[4]
Note: This is a general procedure adapted from the study of 3-vinylcyclobutanone and would require optimization for a 3-alkoxycyclobutanone.
-
The pyrolysis is carried out in a static vacuum system connected to a gas chromatograph for product analysis.
-
A known pressure of the 3-substituted cyclobutanone is introduced into a heated reaction vessel of known volume.
-
The reaction vessel is maintained at a constant temperature (e.g., in the range of 239–290 °C) for a specific duration.
-
At the end of the reaction period, the contents of the vessel are expanded into a sample loop of a gas chromatograph.
-
The products are separated and quantified by gas chromatography, allowing for the determination of rate constants.
-
The procedure is repeated at various temperatures to determine the Arrhenius parameters (activation energy and pre-exponential factor).
Conclusion
The ring-opening of 3-alkoxycyclobutanones can be achieved through distinct mechanistic manifolds depending on the reaction conditions. Acid catalysis favors ionic pathways leading to rearranged products like dihydropyranones. Photochemical excitation initiates radical reactions via Norrish Type I cleavage, resulting in fragmentation products. Thermal activation promotes a concerted electrocyclic ring-opening to yield alkenes and ketenes. The choice of method will be dictated by the desired synthetic outcome, with each pathway offering a unique entry into different classes of organic molecules. Further quantitative studies on a consistent set of 3-alkoxycyclobutanone substrates would be invaluable for a more direct comparison of the kinetics and efficiencies of these mechanistically diverse and synthetically useful reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. Thermal decomposition of 3-vinylcyclobutanone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The thermal unimolecular decomposition of 3-methylcyclobutanone - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unraveling the Reaction Pathways of Cyclobutanones: A Computational Comparison
A scarcity of specific computational studies on 3-ethoxy-2,2-dimethylcyclobutanone necessitates the use of the parent molecule, cyclobutanone, as a model system. This guide provides a comparative analysis of its photochemical reaction pathways, offering insights applicable to its substituted derivatives.
The photochemical behavior of cyclobutanone has been a subject of extensive theoretical and experimental investigation. Computational chemistry has proven to be an invaluable tool in elucidating the complex network of reaction pathways that occur upon photoexcitation. This guide summarizes the key findings from computational analyses of cyclobutanone photochemistry, presenting a comparison of different reaction channels and the theoretical methods used to study them. While direct computational data for this compound is limited, the principles and pathways discussed here for the parent compound provide a robust framework for understanding its reactivity. The presence of an ethoxy group and two methyl groups is expected to influence the energetics and branching ratios of these pathways.
Comparison of Computational Methods for Cyclobutanone Photochemistry
Various computational methods have been employed to investigate the excited-state dynamics of cyclobutanone. The choice of method influences the accuracy of the predicted reaction pathways and energetics.
| Computational Method | Description | Strengths | Limitations |
| CASSCF | Complete Active Space Self-Consistent Field is a multireference method that provides a good description of the electronic structure of excited states and conical intersections.[1] | Accurately describes bond-breaking and bond-forming processes. Essential for locating conical intersections. | Computationally expensive. The choice of the active space can be challenging and impact the results. |
| TDDFT | Time-Dependent Density Functional Theory is a widely used method for calculating excitation energies and simulating excited-state dynamics.[2][3][4] | Computationally efficient, allowing for the simulation of larger systems and longer timescales. | Can be inaccurate for certain types of excited states (e.g., Rydberg states, charge-transfer states) and may fail to correctly describe conical intersections. |
| XMS-CASPT2 | Extended Multi-State Complete Active Space Second-Order Perturbation Theory is a high-level multireference perturbation theory method that includes dynamic electron correlation.[5] | Provides highly accurate energies for ground and excited states. | Very computationally demanding, limiting its use to smaller systems and shorter dynamics. |
| ADC(2) | Second-Order Algebraic Diagrammatic Construction is a method for calculating excited states that is size-consistent and provides a good balance between accuracy and computational cost.[6] | More accurate than TDDFT for many situations. | Can be more computationally expensive than TDDFT. |
| Surface Hopping (FSSH) | Fewest Switches Surface Hopping is a trajectory-based method for simulating nonadiabatic dynamics, where the system can hop between different potential energy surfaces.[3] | Provides a straightforward way to simulate the evolution of a molecule on multiple electronic states. | It is an approximate method and can sometimes suffer from issues like overcoherence. |
| MASH | Mapping Approach to Surface Hopping is a more recent trajectory-based method for nonadiabatic dynamics that aims to improve upon some of the limitations of FSSH.[7][8] | Offers a more rigorous treatment of quantum coherence. | More computationally complex than FSSH. |
| AIMC | Ab Initio Multiple Cloning is a quantum dynamics method that uses a basis of coupled coherent states to solve the time-dependent Schrödinger equation.[9] | Provides a more quantum-mechanical description of the nuclear dynamics compared to trajectory-based methods. | Computationally very expensive. |
Key Photochemical Reaction Pathways of Cyclobutanone
Upon absorption of ultraviolet light, cyclobutanone is typically excited to its first (S₁) or second (S₂) singlet excited state. From there, a cascade of events, including internal conversion, intersystem crossing, and bond cleavage, leads to various products. The two major competing pathways are decarbonylation (C₃ products) and cycloelimination (C₂ products).[1][5]
Decarbonylation Pathway (Norrish Type I)
This pathway involves the cleavage of a C-C bond adjacent to the carbonyl group (α-cleavage), leading to the formation of a biradical intermediate. This is followed by the elimination of carbon monoxide (CO).
-
Excitation: S₀ → S₁ (n → π*) or S₀ → S₂ (n → 3s)
-
Key Steps:
-
α-cleavage to form a tetramethylene biradical.
-
Decarbonylation to yield CO and a trimethylene biradical.
-
The trimethylene biradical can then cyclize to form cyclopropane or rearrange to form propene.[5]
-
-
Computational Insights: CASSCF calculations have been crucial in identifying the biradical intermediates and the transition states connecting them.[1] Studies suggest that this pathway can proceed on both the triplet (T₁) and singlet (S₀) potential energy surfaces after intersystem crossing or internal conversion, respectively.[1]
Cycloelimination Pathway ([2+2] Cycloreversion)
This pathway involves the concerted or stepwise cleavage of two C-C bonds to yield ethylene and ketene.
-
Excitation: S₀ → S₁ (n → π*)
-
Key Steps:
-
Internal conversion from the S₁ state to the ground state (S₀) via a conical intersection.
-
On the hot ground state, the molecule undergoes a [2+2] cycloreversion.
-
-
Computational Insights: Trajectory surface hopping simulations have been instrumental in modeling the nonadiabatic transition from the excited state to the ground state that precedes this reaction.[5]
Predicted Product Ratios and Excited State Lifetimes
The branching ratio between the C₂ and C₃ products is highly dependent on the excitation energy.[5] Computational studies have aimed to predict these ratios and the lifetimes of the excited states involved.
| Parameter | Computational Prediction | Experimental Observation | Method(s) Used |
| S₂ Lifetime | Biexponential decay with time constants of 0.95 and 6.32 ps[5] | Biexponential decay with time constants of 0.08 and 0.74 ps[10] | FSSH with XMS-CASPT2 |
| S₁ Lifetime | ~356 fs[6][11] | Sub-picosecond[5] | MCTDH, TSHD with ADC(2) |
| C₃:C₂ Product Ratio (at 200 nm) | 60:34 (cyclopropane+propene : ethene+ketene)[5] | 2.4:1 (propene:cyclopropane) from photolysis at 200nm[10] | FSSH with XMS-CASPT2 |
Experimental Protocols: A Computational Perspective
The computational "experiments" cited in this guide follow a general workflow to simulate the photochemical reactions of cyclobutanone.
-
Ground State Geometry Optimization: The starting point is to find the minimum energy structure of the molecule in its electronic ground state using a suitable quantum chemistry method (e.g., DFT or CASSCF).
-
Excited State Calculations: Vertical excitation energies and oscillator strengths are calculated to determine which electronic states are accessible upon photoexcitation at a given wavelength (e.g., 200 nm). Methods like TDDFT or CASSCF are used for this step.
-
Potential Energy Surface Exploration: The potential energy surfaces of the relevant excited states are explored to locate minima, transition states, and conical intersections. This is crucial for understanding the reaction pathways.
-
Nonadiabatic Dynamics Simulations: To simulate the time evolution of the molecule after photoexcitation, nonadiabatic dynamics methods like FSSH or MASH are employed. A swarm of trajectories is initiated in the excited state, and their evolution is followed over time as they move between different electronic states.
-
Product Analysis: The trajectories are analyzed at the end of the simulation to identify the final products and calculate their branching ratios.
Potential Influence of Substituents on this compound
While specific computational data is lacking, the principles of photochemistry allow for predictions on how the ethoxy and dimethyl substituents might alter the reaction pathways of cyclobutanone:
-
Steric Effects: The bulky gem-dimethyl group at the C2 position could sterically hinder certain reaction pathways or favor others. For instance, it might influence the conformation of the biradical intermediates in the decarbonylation pathway.
-
Electronic Effects: The electron-donating ethoxy group at the C3 position could influence the stability of intermediates and transition states. For example, it might affect the rate of α-cleavage by stabilizing a radical center.
-
New Reaction Channels: The presence of the ethoxy group could potentially open up new reaction channels that are not observed for the parent cyclobutanone, such as those involving the ether functionality.
Further computational studies are needed to quantify these effects and provide a detailed understanding of the photochemistry of this compound.
Visualizing the Reaction Pathways
The following diagrams illustrate the key photochemical reaction pathways of cyclobutanone.
Caption: Photochemical reaction pathways of cyclobutanone.
Caption: Logical workflow of computational photochemical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. cost-cosy.eu [cost-cosy.eu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. [2401.07597] Photofragmentation of cyclobutanone at 200 nm: TD-DFT vs CASSCF electron diffraction [arxiv.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. pubs.aip.org [pubs.aip.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Synthesis of 3-Ethoxy- and 3-Methoxycyclobutanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic yields of 3-ethoxycyclobutanone and 3-methoxycyclobutanone. Due to a lack of direct comparative studies in published literature, this guide outlines a standardized, widely applicable synthetic methodology—the Williamson ether synthesis—starting from a common precursor, 3-hydroxycyclobutanone. The presented yields are based on analogous transformations reported for similar cyclic alcohols, providing a reasonable expectation for researchers undertaking these syntheses.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated yields for the synthesis of 3-ethoxycyclobutanone and 3-methoxycyclobutanone from 3-hydroxycyclobutanone via the Williamson ether synthesis. This method involves the deprotonation of the alcohol followed by nucleophilic substitution with the corresponding ethyl or methyl halide.
| Product | Starting Material | Reagents | Typical Reported Yield (%) |
| 3-Methoxycyclobutanone | 3-Hydroxycyclobutanone | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | 80-90 |
| 3-Ethoxycyclobutanone | 3-Hydroxycyclobutanone | 1. Sodium Hydride (NaH)2. Ethyl Iodide (C₂H₅I) | 75-85 |
Note: The yields presented are estimations based on Williamson ether syntheses performed on analogous secondary cyclic alcohols. Actual yields may vary depending on specific reaction conditions, scale, and purification techniques.
Experimental Protocols: A Step-by-Step Guide
The following protocols detail the proposed experimental procedures for the synthesis of 3-methoxycyclobutanone and 3-ethoxycyclobutanone from 3-hydroxycyclobutanone.
Synthesis of 3-Methoxycyclobutanone
-
Deprotonation of 3-Hydroxycyclobutanone: To a stirred solution of 3-hydroxycyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-methoxycyclobutanone.
Synthesis of 3-Ethoxycyclobutanone
-
Deprotonation of 3-Hydroxycyclobutanone: To a stirred solution of 3-hydroxycyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in portions.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the cessation of hydrogen gas evolution.
-
Ethylation: Cool the reaction mixture to 0 °C and add ethyl iodide (C₂H₅I, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and continue stirring for 12-18 hours.
-
Work-up and Purification: Carefully quench the reaction with water. Extract the aqueous phase with an appropriate organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product via flash column chromatography to yield 3-ethoxycyclobutanone.
Mandatory Visualization: Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of 3-alkoxycyclobutanones from 3-hydroxycyclobutanone.
Concluding Remarks
Spectroscopic Validation of 3-Ethoxy-2,2-dimethylcyclobutanone Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic validation of reaction products derived from 3-ethoxy-2,2-dimethylcyclobutanone. We delve into the spectroscopic signatures of key reaction products and compare the synthetic routes with alternative methodologies for accessing similar cyclobutane scaffolds.
This compound is a versatile building block in organic synthesis, offering a gateway to a variety of functionalized four-membered rings. The inherent ring strain of the cyclobutane moiety makes these products valuable intermediates for further transformations. Spectroscopic validation is paramount in confirming the structure and purity of these reaction products. This guide focuses on the expected outcomes of common reactions such as hydrolysis, reduction, and Grignard addition, and provides a comparative overview of alternative synthetic strategies.
Reaction Products of this compound and their Spectroscopic Validation
Detailed experimental studies on the reactions of this compound are limited in publicly available literature. However, based on fundamental organic chemistry principles and data from analogous structures, we can predict the outcomes and key spectroscopic features of its primary reaction products.
Acid-Catalyzed Hydrolysis: Synthesis of 3-Hydroxy-2,2-dimethylcyclobutanone
The acid-catalyzed hydrolysis of the enol ether functionality in this compound is expected to yield 3-hydroxy-2,2-dimethylcyclobutanone. Theoretical studies on similar systems suggest a mechanism involving protonation of the carbonyl group, followed by nucleophilic attack of water and subsequent ring-opening and re-cyclization, though a direct hydrolysis of the enol ether is the more probable pathway under acidic conditions.
Expected Spectroscopic Data for 3-Hydroxy-2,2-dimethylcyclobutanone:
| Spectroscopic Technique | Key Expected Features |
| ¹H NMR | Appearance of a broad singlet corresponding to the hydroxyl proton (-OH). The signal for the proton at C3 would likely be a multiplet. The gem-dimethyl protons would appear as two distinct singlets. |
| ¹³C NMR | A downfield shift for the C3 carbon due to the hydroxyl group compared to the ethoxy group. The carbonyl carbon (C1) would remain in the characteristic ketone region (~210-220 ppm). |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration. The sharp, strong absorption of the carbonyl group (C=O) would be present around 1780 cm⁻¹ (characteristic for a four-membered ring ketone). |
| Mass Spectrometry | The molecular ion peak (M⁺) would correspond to the molecular weight of 3-hydroxy-2,2-dimethylcyclobutanone (C₆H₁₀O₂). |
Reduction Reaction: Synthesis of 2,2-Dimethylcyclobutanol
Reduction of the ketone functionality in this compound with a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield 2,2-dimethylcyclobutanol.
Expected Spectroscopic Data for 2,2-Dimethylcyclobutanol:
| Spectroscopic Technique | Key Expected Features |
| ¹H NMR | Disappearance of the downfield carbonyl proton signal. Appearance of a new signal for the proton on the carbon bearing the hydroxyl group (CH-OH). The gem-dimethyl protons would likely remain as two singlets. A broad singlet for the hydroxyl proton. |
| ¹³C NMR | The carbonyl signal would be absent and a new signal for the carbon bearing the hydroxyl group would appear in the range of 60-80 ppm. |
| IR Spectroscopy | Disappearance of the strong carbonyl absorption around 1780 cm⁻¹. Appearance of a broad O-H stretching band (3200-3600 cm⁻¹) and a C-O stretching band (1000-1200 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak would correspond to the molecular weight of 2,2-dimethylcyclobutanol (C₆H₁₂O). |
Grignard Reaction: Synthesis of 1-Alkyl-2,2-dimethylcyclobutanol
Reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would lead to the formation of a tertiary alcohol, 1,2,2-trimethylcyclobutanol.
Expected Spectroscopic Data for 1,2,2-Trimethylcyclobutanol:
| Spectroscopic Technique | Key Expected Features |
| ¹H NMR | A new singlet corresponding to the methyl group added to the carbonyl carbon. The gem-dimethyl protons would remain as two singlets. A broad singlet for the hydroxyl proton. |
| ¹³C NMR | The carbonyl signal would be absent. A new quaternary carbon signal for the carbon bearing the hydroxyl and the new alkyl group would appear. |
| IR Spectroscopy | Disappearance of the carbonyl absorption. Appearance of a broad O-H stretching band and a C-O stretching band. |
| Mass Spectrometry | The molecular ion peak would correspond to the molecular weight of 1,2,2-trimethylcyclobutanol (C₇H₁₄O). |
Experimental Protocols: A General Overview
Detailed, validated protocols for the reactions of this compound are not widely published. However, standard laboratory procedures for these transformations would be applicable.
General Protocol for Acid-Catalyzed Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetone, THF).
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) in water.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, neutralize the acid, extract the product with an organic solvent, and purify by column chromatography or distillation.
Comparison with Alternative Synthetic Methodologies
Several alternative methods exist for the synthesis of functionalized cyclobutane derivatives, each with its own advantages and disadvantages.
[2+2] Photocycloaddition
This method involves the light-induced reaction of two unsaturated molecules, typically an alkene and a ketene or an enone, to form a cyclobutane ring.
-
Advantages: Can form complex polycyclic systems in a single step. Stereochemistry can often be controlled.
-
Disadvantages: Requires specialized photochemical equipment. Product distribution can be complex, leading to challenges in purification.
Staudinger Ketene-Imine Cycloaddition
This reaction involves the [2+2] cycloaddition of a ketene with an imine to produce a β-lactam (a four-membered cyclic amide).
-
Advantages: A reliable and versatile method for the synthesis of β-lactams, which are important pharmacophores.
-
Disadvantages: Limited to the synthesis of β-lactams. Ketenes are often unstable and need to be generated in situ.
C-H Functionalization
Recent advances in catalysis have enabled the direct functionalization of C-H bonds in cyclobutane rings, offering a powerful tool for their elaboration.
-
Advantages: Atom-economical and can introduce functionality at positions that are difficult to access through traditional methods.
-
Disadvantages: Often requires expensive and sensitive transition metal catalysts. Regioselectivity can be a challenge.
Conclusion
The spectroscopic validation of reaction products from this compound relies on the predictable application of fundamental spectroscopic principles. While detailed experimental data for this specific molecule is not abundant in the literature, the expected spectroscopic signatures of its hydrolysis, reduction, and Grignard reaction products provide a solid foundation for their characterization. Compared to alternative methods like photocycloaddition and C-H functionalization, reactions of this compound offer a more direct, albeit potentially less versatile, route to certain functionalized cyclobutane derivatives. The choice of synthetic strategy will ultimately depend on the desired target molecule and the available resources. Further experimental investigation into the reactivity of this compound is warranted to fully exploit its potential as a synthetic building block.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Alkylquinolines
Introduction
The quinoline scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Specifically, 2-alkylquinolines are key structural units in various biologically active compounds, including antimalarial, antimicrobial, and quorum-sensing modulators.[1][2] The development of efficient, versatile, and environmentally benign synthetic routes to access these molecules is a significant focus in organic and medicinal chemistry. This guide provides a comparative overview of classical and modern synthetic methodologies, focusing on the alternative reagents, catalysts, and conditions that enable the synthesis of 2-alkylquinolines. We present quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the optimal strategy for their specific needs.
I. Classical Synthesis Methods
Traditional methods for quinoline synthesis, developed in the late 19th century, remain relevant for their simplicity and use of readily available starting materials. However, they often require harsh reaction conditions.
The three most prominent classical methods are the Friedländer, Doebner-von Miller, and Combes syntheses.[3]
-
Friedländer Synthesis : This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a carbonyl compound containing a reactive α-methylene group, such as a ketone or aldehyde.[3][4][5] The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or bases (e.g., KOH, piperidine).[4]
-
Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction constructs quinolines from anilines and α,β-unsaturated carbonyl compounds.[6][7] The reaction is typically promoted by strong Brønsted acids or Lewis acids like tin tetrachloride or iodine.[6] The unsaturated carbonyl can also be generated in situ from two carbonyl compounds via an aldol condensation.[6]
-
Combes Quinoline Synthesis : This synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[8][9] Common catalysts include concentrated sulfuric acid and polyphosphoric acid (PPA).[8][10]
Logical Workflow for Friedländer Synthesis
Caption: General workflow for the Friedländer synthesis of quinolines.
Comparison of Classical Methods
| Method | Starting Materials | Reagents & Catalysts | Conditions | Advantages | Disadvantages |
| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Acid (TFA, p-TsOH) or Base (KOH)[4] | 80-150 °C | High convergence; Unambiguous product structure | Limited availability of 2-aminoaryl carbonyls |
| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Lewis/Brønsted Acids (ZnCl₂, SnCl₄, HCl)[6] | High Temperature | Readily available starting materials | Harsh conditions; Potential for side products/polymerization[11] |
| Combes | Aniline + β-Diketone | Strong Acid (H₂SO₄, PPA)[8] | 60-120 °C | Good for 2,4-dialkylquinolines | Strong electron-withdrawing groups on aniline can inhibit cyclization[10] |
Experimental Protocol: Friedländer Synthesis
Synthesis of 2-methylquinoline: A mixture of 2-aminobenzaldehyde (1.21 g, 10 mmol), acetone (2.9 g, 50 mmol), and a catalytic amount of potassium hydroxide (0.056 g, 1 mmol) in 20 mL of ethanol is refluxed for 4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then diluted with water (30 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the desired 2-methylquinoline.
II. Modern Catalytic Methods
Modern synthetic chemistry has introduced a range of metal-catalyzed reactions that offer milder conditions, higher efficiency, and broader functional group tolerance compared to classical methods. Palladium- and copper-catalyzed cross-coupling and C-H activation/annulation reactions are particularly powerful.
-
Palladium-Catalyzed Reactions : These methods provide versatile routes to quinoline and quinolone scaffolds.[12] Strategies include Heck reactions of anilines with acrylic acid derivatives, followed by cyclization, and cascade reactions involving C-H activation and annulation.[12][13] These reactions typically employ a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, PPh₃), and a base.[12]
-
Copper-Catalyzed Reactions : Copper salts like CuBr have been shown to be efficient catalysts for C-N cross-coupling reactions, which can be adapted for the synthesis of N-heterocycles.[14]
-
Other Transition Metals : Catalytic systems based on manganese, cobalt, and nickel have been developed for the dehydrogenative coupling of amino alcohols with ketones or diols to form quinolines, presenting an eco-friendly alternative.[15]
Catalytic Cycle for Palladium-Catalyzed C-H Annulation
Caption: A simplified catalytic cycle for Pd-catalyzed C-H annulation.
Comparison of Modern Catalytic Reagents
| Catalyst System | Reactants | Key Reagents | Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 2-Iodoaniline + Dialkyl itaconates | NaOAc (base), DMF (solvent) | 100 °C, 20h | 67-76 | [12] |
| Pd(OAc)₂ / K₂CO₃ | β-(2-bromoaryl) acrylamides + Aryl iodides | DMF (solvent) | 120 °C | 30-80 | [12] |
| Pd₂(dba)₃ / Xantphos | N-alkoxyamides + Benzaldehydes | Cs₂CO₃ (base), Toluene (solvent) | 110 °C | 63-96 | [12] |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols + Ketones | K₂CO₃ (base), Toluene (solvent) | 120 °C | Good | [15] |
| BiCl₃ (20 mol%) | β-enaminones + Diethyl malonate | EtOH (solvent), Microwave | 100 °C, 15-25 min | 51-71 | [16] |
Experimental Protocol: Palladium-Catalyzed Synthesis
Synthesis of 3-carboalkoxymethyl-2-quinolones: To a solution of 2-iodoaniline (1.0 mmol) in DMF (5 mL) is added dialkyl itaconate (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and NaOAc (2.0 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 100 °C for 20 hours.[12] After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under vacuum. The residue is purified by flash column chromatography to yield the desired 2-quinolone derivative.[12]
III. Alternative & Green Synthesis Strategies
In response to the growing need for sustainable chemical processes, several alternative methods for 2-alkylquinoline synthesis have emerged. These approaches focus on using less toxic reagents, milder conditions, and alternative energy sources.
-
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. A notable example is the BiCl₃-catalyzed condensation of β-enaminones with diethyl malonate, which proceeds in minutes under microwave heating.[16]
-
Reductive Cyclization : An alternative strategy involves the reductive cyclization of ortho-nitro precursors. For instance, α-(o-nitrobenzoyl)-β-enamino amides can be reduced using reagents like zinc in acetic acid, leading to a spontaneous cyclocondensation to form the quinolone ring.[17] This method provides access to C-3 functionalized quinolones.
Workflow for Green Microwave Synthesis
References
- 1. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Quinolone synthesis [organic-chemistry.org]
- 14. CuBr Catalyzed C–N cross coupling reaction of purines and diaryliodonium salts to 9-arylpurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Quinoline synthesis [organic-chemistry.org]
- 16. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic vs. Thermodynamic Control in 3-Alkoxycyclobutanone Reactions: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the regioselective functionalization of cyclic ketones is a critical step in the construction of complex molecular architectures. Among these, 3-alkoxycyclobutanones present a unique challenge due to the presence of two distinct enolizable positions. The outcome of reactions involving these substrates is governed by the principles of kinetic and thermodynamic control, where reaction conditions dictate the formation of either the faster-formed (kinetic) or the more stable (thermodynamic) enolate intermediate. This guide provides a comparative analysis of these two control pathways, supported by experimental data from analogous systems, to aid in the strategic planning of synthetic routes.
Data Presentation: Regioselective Enolate Formation in Substituted Cycloalkanones
| Substrate (3-Substituted Cycloalkanone) | "Hard" Enolization (Kinetic Control)a Product Ratio (Kinetic:Thermodynamic) | "Soft" Enolization (Thermodynamic-like Control)b Product Ratio (Kinetic:Thermodynamic) |
| 3-Methylcyclopentanone | 4.3 : 1 | >20 : 1 |
| 3-Phenylcyclopentanone | 1.8 : 1 | >20 : 1 |
| 3-Methylcyclohexanone | 1.5 : 1 | 5.8 : 1 |
| 3-Phenylcyclohexanone | 2.6 : 1 | >20 : 1 |
| 3-Methylcycloheptanone | 11 : 1 | >20 : 1 |
Experimental Protocols
The following are representative experimental protocols for achieving kinetic and thermodynamic control in the enolization of substituted cycloalkanones. These methodologies can be adapted for reactions with 3-alkoxycyclobutanones.
Kinetic Control ("Hard" Enolization)
This protocol favors the formation of the less substituted enolate by using a strong, bulky base at low temperatures to ensure rapid and irreversible deprotonation at the sterically most accessible α-proton.[1][2][3]
Procedure:
-
A solution of the 3-substituted cycloalkanone (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise to the ketone solution.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.
-
The desired electrophile (e.g., a silyl chloride for trapping as an enolysilane, or an alkyl halide) is then added to the reaction mixture at -78 °C.
-
The reaction is allowed to proceed at low temperature until completion, after which it is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
The product is then extracted, the organic layers are combined, dried, and the solvent is removed under reduced pressure. The product ratio is determined by techniques such as 1H NMR or gas chromatography.
Thermodynamic Control ("Soft" Enolization)
This protocol is designed to allow for equilibration between the kinetic and thermodynamic enolates, ultimately favoring the formation of the more stable, more substituted enolate.[1][2][3]
Procedure:
-
To a solution of the 3-substituted cycloalkanone (1.0 equiv) in a suitable solvent such as dichloromethane (CH2Cl2) is added a hindered amine base, for example, diisopropylethylamine (3.5 equiv).[1][3]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (3.0 equiv) is then added dropwise.[1][3]
-
The reaction mixture is stirred and may require warming to achieve equilibrium. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched at low temperature with saturated aqueous sodium bicarbonate.[1][3]
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product ratio is then analyzed.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways for the formation of the kinetic and thermodynamic enolates of a generic 3-alkoxycyclobutanone.
References
- 1. Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions [organic-chemistry.org]
The Synthetic Versatility of Substituted Cyclobutanones: A Comparative Guide
Substituted cyclobutanones are highly versatile four-membered carbocyclic scaffolds that have garnered significant attention from the scientific community. Their inherent ring strain makes them valuable intermediates in organic synthesis, readily undergoing a variety of transformations to afford more complex molecular architectures. This unique reactivity profile, coupled with the increasing discovery of bioactive natural products and pharmaceuticals containing the cyclobutane motif, has established substituted cyclobutanones as critical building blocks in medicinal chemistry and drug discovery. This guide provides a comparative overview of the synthetic utility of substituted cyclobutanones, focusing on key transformations and their applications, supported by experimental data and detailed protocols.
I. Synthesis of Substituted Cyclobutanones: A Comparative Analysis
The construction of the strained cyclobutanone ring can be achieved through several synthetic strategies, with [2+2] cycloaddition reactions being the most prominent. This section compares some of the most common methods, presenting quantitative data to aid in the selection of the most suitable approach for a given synthetic target.
A. [2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions, which involve the formation of a four-membered ring from two two-atom components, are a cornerstone of cyclobutanone synthesis. These reactions can be promoted by light (photochemical) or by Lewis acids, each offering distinct advantages in terms of reactivity and stereoselectivity.[1][2]
Table 1: Comparison of [2+2] Cycloaddition Methods for Cyclobutanone Synthesis
| Method | Reactants | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Photochemical | Dibenzylideneacetone | UV light, Benzene | Dimeric cyclobutane | - | Mixture of isomers | - | [3] |
| Alkene + Allene | Bi(OTf)₃ | Bicyclic cyclobutanone | - | - | - | [4] | |
| Lewis Acid-Promoted | Alkene + Ketene | EtAlCl₂ | 2-Substituted cyclobutanone | 84 | 13:1 | - | [5] |
| Alkene + Ketene | EtAlCl₂ | 2,3-Disubstituted cyclobutanone | 92 | 18:1 | - | [5] | |
| Allenoate + Alkene | Chiral Oxazaborolidine | Chiral cyclobutane | 70 | 1:20 (E:Z) | - | [6] |
Key Observations:
-
Photochemical [2+2] cycloadditions are a classical method but can sometimes lead to mixtures of stereoisomers.[3] However, intramolecular versions can be highly stereoselective.[4][7]
-
Lewis acid-promoted [2+2] cycloadditions often provide higher yields and diastereoselectivities compared to their thermal counterparts.[2][5] For instance, the reaction between an unactivated alkene and a ketene gives a significantly higher yield and diastereoselectivity in the presence of EtAlCl₂.[5]
-
Catalytic asymmetric [2+2] cycloadditions using chiral Lewis acids or other catalysts enable the synthesis of enantioenriched cyclobutane derivatives.[6][8]
B. Other Synthetic Methods
Besides cycloadditions, other methods such as ring expansions of cyclopropanes and intramolecular cyclizations are also employed for the synthesis of substituted cyclobutanones.
II. Key Transformations of Substituted Cyclobutanones
The synthetic utility of substituted cyclobutanones stems from their ability to undergo a variety of ring-transformations, including ring-expansions, ring-contractions, and ring-openings.
A. Ring-Expansion Reactions
Ring-expansion reactions of cyclobutanones provide access to five-membered rings, which are prevalent in many natural products and biologically active molecules.
-
Tiffeneau-Demjanov Rearrangement: This classical reaction involves the treatment of a 1-aminomethyl-cyclobutanol with nitrous acid to induce a ring expansion to a cyclopentanone.[9][10][11][12][13]
-
Diazomethane-mediated Ring Expansion: While a common method for ring expansion of cyclic ketones, its application to cyclobutanones can also be effective.
Table 2: Comparison of Ring-Expansion Methods for Cyclobutanones
| Method | Starting Material | Reagents | Product | Yield (%) | Reference |
| Tiffeneau-Demjanov | 1-(Aminomethyl)cyclobutanol | HNO₂ | Cyclopentanone | Varies | [9][10] |
| Radical-based | Substituted Cyclobutanone | Radical initiator | Fused/Spirocyclic systems | Varies | [14] |
B. Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of cyclobutanones provides a direct route to γ-butyrolactones, another important structural motif in natural products and pharmaceuticals. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and proceeds with retention of stereochemistry.[15][16][17]
Table 3: Baeyer-Villiger Oxidation of Substituted Cyclobutanones
| Substrate | Reagent | Product | Yield (%) | Reference |
| Bicyclic cyclobutanone | m-CPBA | Bicyclic γ-lactone | - | [18] |
The choice of peracid (e.g., m-CPBA) and reaction conditions can influence the efficiency of the oxidation. In some cases, both Baeyer-Villiger oxidation and epoxidation can occur if the substrate contains a double bond.[19]
III. Applications in Drug Discovery and Natural Product Synthesis
The unique three-dimensional structures and reactivity of substituted cyclobutanones make them attractive building blocks for the synthesis of complex molecules with interesting biological activities.
A. Cyclobutane-Containing JAK Inhibitors
The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory and autoimmune diseases.[20][21] Several JAK inhibitors incorporating a cyclobutane moiety have been developed. The rigid cyclobutane scaffold can help to position key functional groups for optimal interaction with the kinase active site.[22]
The diagram above illustrates the canonical JAK-STAT signaling pathway and the point of intervention by cyclobutane-containing JAK inhibitors. These inhibitors typically act by competing with ATP for the binding site on the JAK enzyme, thereby preventing the phosphorylation and activation of STAT proteins.[21]
B. Cyclobutane-Containing Antiviral Agents
Cyclobutane nucleoside analogues have shown promise as antiviral agents.[23][24][25][26] Their mechanism of action often involves the inhibition of viral DNA polymerase, acting as chain terminators after being incorporated into the growing viral DNA strand.
References
- 1. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 17. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 21. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 23. ddd.uab.cat [ddd.uab.cat]
- 24. longdom.org [longdom.org]
- 25. Synthesis of cyclobutane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rroij.com [rroij.com]
A Modern Approach to Annulation: Benchmarking 3-Ethoxy-2,2-dimethylcyclobutanone Against Traditional Methods
In the landscape of synthetic organic chemistry, the construction of cyclic molecular architectures through annulation reactions remains a cornerstone of complex molecule synthesis, with profound implications for drug discovery and materials science.[1] While traditional methods such as the Robinson annulation and the Diels-Alder reaction have long been the stalwart tools of the trade, emerging strategies offer novel pathways to diverse cyclic systems. This guide provides a comparative analysis of a modern annulation reagent, 3-ethoxy-2,2-dimethylcyclobutanone, against these classical methodologies, offering insights into its unique reactivity and potential applications.
Introduction to Annulation Strategies
Annulation, the process of building a new ring onto a pre-existing molecule, is a powerful strategy for increasing molecular complexity.[1] The Robinson annulation, a venerable method, involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[2] The Diels-Alder reaction, a Nobel Prize-winning transformation, is a [4+2] cycloaddition that stereospecifically forms a six-membered ring.[3][4] These methods are foundational in the synthesis of steroids, terpenoids, and other natural products.[1][2]
In recent years, strained small-ring systems have emerged as versatile building blocks in annulation reactions. Among these, 3-ethoxycyclobutanones have demonstrated utility in Lewis acid-catalyzed [3+3] annulation reactions, offering a distinct approach to the synthesis of heterocyclic systems like quinolines.[5] This guide will delve into a comparison of these diverse methodologies, highlighting their mechanisms, applications, and performance through available experimental data.
Comparative Analysis of Annulation Methods
The choice of an annulation strategy is dictated by the desired target structure, available starting materials, and required reaction conditions. The following tables summarize the key characteristics and performance of this compound in a [3+3] annulation and compare it with the traditional Robinson annulation and Diels-Alder reaction.
Table 1: General Comparison of Annulation Methods
| Feature | This compound Annulation | Robinson Annulation | Diels-Alder Reaction |
| Reaction Type | [3+3] Annulation | Michael Addition followed by Aldol Condensation | [4+2] Cycloaddition |
| Ring Formed | Typically 6-membered heterocycles (e.g., Quinolines) | 6-membered carbocycle (Cyclohexenone) | 6-membered carbocycle (Cyclohexene derivative) |
| Key Reactants | 3-Ethoxycyclobutanone, Nucleophile (e.g., Aniline) | α,β-Unsaturated Ketone, Ketone/Enolate | Conjugated Diene, Dienophile |
| Catalyst/Promoter | Lewis Acid (e.g., BF₃·OEt₂) | Base (e.g., NaOEt) or Acid | Often thermal, can be Lewis Acid catalyzed |
| Reaction Conditions | Typically mild, room temperature | Often requires heating/reflux | Varies from low to high temperatures |
Table 2: Performance Data from Representative Experimental Protocols
| Parameter | 3-Ethoxycyclobutanone Annulation (Quinoline Synthesis)[5] | Robinson Annulation (Cyclohexenone Synthesis)[6] | Diels-Alder Reaction (Bicyclic Adduct Synthesis)[7] |
| Substrates | This compound, Aniline | 2-Methylcyclohexanone, Methyl vinyl ketone | Cyclopentadiene, Maleic anhydride |
| Solvent | Dichloromethane (DCM) | Anhydrous Ethanol | Ethyl acetate / Hexane |
| Catalyst/Base | BF₃·OEt₂ | Sodium ethoxide | None (thermal) |
| Temperature | Room Temperature | Reflux | Ice bath to room temperature |
| Reaction Time | 12 hours | 6 hours | Not specified, crystallization dependent |
| Reported Yield | Up to 95% | Not specified, but generally moderate to high | 73.5%[7] |
Reaction Mechanisms and Workflows
The distinct mechanisms of these annulation reactions give rise to their unique product scopes.
This compound [3+3] Annulation
This modern approach utilizes a Lewis acid to activate the 3-ethoxycyclobutanone, which then undergoes a cascade of reactions with a nucleophile, such as an aniline, to form a six-membered heterocyclic ring.[5]
Traditional Annulation Methods: A Comparative Overview
The Robinson annulation is a classic tandem reaction initiated by a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1]
The Diels-Alder reaction is a concerted pericyclic reaction between a conjugated diene and a dienophile, forming a cyclohexene ring in a single step with high stereospecificity.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the annulation reactions discussed.
Protocol 1: Lewis Acid-Mediated [3+3] Annulation of this compound with Aniline[5]
Materials:
-
This compound
-
Aniline
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of aniline (1.0 equiv.) in anhydrous DCM at room temperature is added BF₃·OEt₂ (1.0 equiv.).
-
After stirring for 10 minutes, a solution of this compound (1.2 equiv.) in anhydrous DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding 2,2-dimethyl-4-phenyl-1,2-dihydroquinoline.
Protocol 2: Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone[6]
Materials:
-
2-Methylcyclohexanone
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Ethanol, anhydrous
Procedure:
-
In a round-bottom flask, 2-methylcyclohexanone (1.0 equiv.) is dissolved in anhydrous ethanol.
-
Sodium ethoxide (1.1 equiv.) is added portion-wise to the stirred solution at room temperature. The mixture is stirred for 30 minutes.
-
Methyl vinyl ketone (1.2 equiv.) is added slowly to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained for 6 hours.
-
After cooling to room temperature, the reaction is quenched with 5% aqueous hydrochloric acid until neutral.
-
The ethanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride[7]
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Maleic anhydride
-
Ethyl acetate
-
Hexane
Procedure:
-
Maleic anhydride (1.0 equiv.) is dissolved in ethyl acetate with gentle warming in an Erlenmeyer flask.
-
Hexane is added, and the solution is cooled in an ice bath.
-
Freshly cracked cyclopentadiene (1.1 equiv.) is added to the cooled solution, and the mixture is swirled.
-
The product crystallizes from the solution. The mixture is gently heated to redissolve the product and then allowed to cool slowly to recrystallize.
-
The crystalline product is collected by suction filtration, washed with cold hexane, and air-dried.
Conclusion
The annulation reaction of this compound presents a modern and efficient method for the synthesis of specific heterocyclic structures, such as quinolines, under mild, Lewis acid-catalyzed conditions. This [3+3] annulation strategy offers a valuable alternative to traditional methods, particularly when targeting heteroaromatic systems.
In contrast, the Robinson annulation and Diels-Alder reaction remain indispensable tools for the construction of carbocyclic six-membered rings. The Robinson annulation provides access to cyclohexenones, which are versatile synthetic intermediates, while the Diels-Alder reaction offers a powerful and stereospecific route to cyclohexene derivatives.
The choice between these methodologies will ultimately depend on the desired molecular architecture. For researchers and drug development professionals, an understanding of the nuances of both traditional and modern annulation techniques is paramount for the strategic design of complex and biologically active molecules. The continued development of novel annulation strategies, such as those involving strained-ring precursors, will undoubtedly expand the synthetic chemist's toolkit and enable the construction of ever more intricate molecular designs.
References
- 1. homework.study.com [homework.study.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. A Facile Synthesis of Substituted 2-Alkylquinolines through [3 + 3] Annulation between 3-Ethoxycyclobutanones and Aromatic Amines at Room Temperature [organic-chemistry.org]
- 6. The Diels-Alder Reaction [cs.gordon.edu]
- 7. scribd.com [scribd.com]
Safety Operating Guide
Navigating the Disposal of 3-Ethoxy-2,2-dimethylcyclobutanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of 3-Ethoxy-2,2-dimethylcyclobutanone (CAS No. 2292-84-4).
The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS), which provides comprehensive information about a substance's hazards, handling, storage, and emergency measures. While a publicly available SDS for this compound is not readily found in general searches, several chemical suppliers, such as Biosynth, indicate that a Material Safety Data Sheet (MSDS) is available upon request[1].
It is imperative to obtain the specific SDS for this compound from your chemical supplier before handling or disposing of the substance. The information contained within the SDS is paramount and supersedes any general guidance.
General Principles of Chemical Waste Disposal
In the absence of a specific SDS, the following general principles for the disposal of laboratory chemicals should be applied, always under the guidance of your institution's Environmental Health and Safety (EHS) department.
-
Identification and Segregation: All chemical waste must be correctly identified and segregated based on its hazard class. Avoid mixing incompatible waste streams.
-
Containerization: Use appropriate, clearly labeled, and sealed containers for waste collection. The label should include the chemical name, concentration, and associated hazards.
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations. Your institution's EHS office is the primary resource for understanding and adhering to these regulations.
-
Professional Disposal: Chemical waste should be disposed of through a licensed and approved waste disposal contractor.
Procedural Workflow for Disposal
The following diagram outlines the logical steps a researcher should follow to ensure the safe and compliant disposal of this compound.
Key Safety Considerations from Similar Compounds
While not a substitute for the specific SDS, information from structurally related compounds can offer general safety insights. For instance, other ethoxy compounds and cyclobutane derivatives may be flammable and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should always be worn when handling such chemicals. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Disclaimer: This information is intended as a general guide and does not replace the specific instructions and data provided in the manufacturer's Safety Data Sheet for this compound. Always prioritize the information from the SDS and consult with your institution's EHS department for guidance on proper disposal procedures.
References
Personal protective equipment for handling 3-Ethoxy-2,2-dimethylcyclobutanone
This guide provides crucial safety and logistical information for the handling and disposal of 3-Ethoxy-2,2-dimethylcyclobutanone, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of chemical waste.
Hazard Identification and Classification
| Hazard Statement Code | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2)[1] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[1] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] |
| H225 | Highly flammable liquid and vapour | Flammable liquids (Category 2) - Assumed based on similar ketone/ether structures |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Material/Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a splash hazard. | Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves. | Butyl rubber or Polyvinyl alcohol (PVA) gloves are recommended for handling ketones.[2][3][4] Nitrile gloves may offer limited protection and should be changed frequently.[5] Always inspect gloves for integrity before use.[1] |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron over a long-sleeved shirt and long pants. | Complete suit protecting against chemicals may be necessary depending on the scale of work.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | If ventilation is inadequate, use a respirator with organic vapor cartridges (e.g., type ABEK-P2 (EU EN 143) or OV/AG/P99 (US)).[1] |
| Footwear | Closed-toe shoes made of a chemically resistant material. | --- |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize risks during the handling of this compound.
Experimental Workflow:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment and reagents.
-
Verify that an appropriate fire extinguisher (e.g., dry chemical, CO2) is accessible.[6]
-
Locate the nearest safety shower and eyewash station.
-
Don the appropriate personal protective equipment as detailed in the PPE table.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Ground and bond containers and receiving equipment to prevent static discharge, as the substance is likely flammable.[6]
-
Use non-sparking tools when handling the chemical.[6]
-
Avoid direct contact with skin and eyes.[1][8] In case of accidental contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Keep containers tightly closed when not in use to prevent the escape of vapors.[8]
-
Do not eat, drink, or smoke in the laboratory area.[8]
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9]
-
Store in a tightly sealed, properly labeled container.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]
-
Use a flammable storage cabinet for long-term storage.[10]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and leak-proof container.[7][11]
-
The waste container should be made of a material compatible with organic solvents.
-
Do not mix with incompatible waste streams.[7]
-
Solid waste, such as contaminated gloves and paper towels, should be collected in a separate, clearly labeled container.[12]
-
-
Waste Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is well-ventilated and away from ignition sources.[10]
-
Keep waste containers securely closed and do not fill them beyond 90% capacity.[11][13]
-
Use secondary containment to prevent spills.[7]
-
-
Waste Disposal:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered non-hazardous.[7]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Personal Protective Equipment Hand and Arm Protection (Appendix D) – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. trueppeusa.com [trueppeusa.com]
- 5. 3.4 Hand Protection [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. otago.ac.nz [otago.ac.nz]
- 13. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
